molecular formula C26H38O9 B595922 14-Deoxy-11,12-didehydroandrographiside

14-Deoxy-11,12-didehydroandrographiside

Cat. No.: B595922
M. Wt: 494.6 g/mol
InChI Key: MWGVWTQBNFFGTG-XCMZMCRNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Deoxy-11,12-didehydroandrographiside has been reported in Andrographis paniculata with data available.

Properties

IUPAC Name

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGVWTQBNFFGTG-XCMZMCRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 14-Deoxy-11,12-didehydroandrographiside: A Technical Guide to its Isolation and Significance from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata, a plant with a long history in traditional medicine, is a rich source of bioactive diterpenoids. Among these, 14-Deoxy-11,12-didehydroandrographiside, a glycosidic derivative of the more extensively studied 14-Deoxy-11,12-didehydroandrographolide, is gaining attention for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its isolation from Andrographis paniculata, its characterization, and its known biological activities. This document aims to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery.

Data Presentation: Physicochemical and Biological Data

While quantitative data for this compound is not as abundant as for its aglycone, the following tables summarize the available information.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₃₈O₉[Guevara et al., 1999]
Molecular Weight494.57 g/mol [Guevara et al., 1999]
AppearanceAmorphous powder[Guevara et al., 1999]
UV (MeOH) λmax205, 256 nm[Guevara et al., 1999]
IR (KBr) νmax3400, 1750, 1650 cm⁻¹[Guevara et al., 1999]

Table 2: Biological Activity of Diterpenoids from Andrographis paniculata

CompoundBiological ActivityCell Line/ModelIC₅₀/EC₅₀Reference
14-Deoxy-11,12-didehydroandrographolideAnti-HIV activityH9 cell line57 µg/ml[1]
14-Deoxy-11,12-didehydroandrographolideAnti-inflammatoryLPS-challenged mice-[1]
14-Deoxy-11,12-didehydroandrographolideImmunostimulatory--[1]
14-Deoxy-11,12-didehydroandrographolideAnti-atherosclerotic--[1]
14-Deoxy-11,12-didehydroandrographolideAntiproliferativeU937 cells13 μM

Note: The biological activity data for this compound is limited in the reviewed literature. The table primarily presents data for its aglycone to provide context on the potential activities of this class of compounds.

Experimental Protocols

Isolation of this compound from Andrographis paniculata

The following protocol is based on the methodology described by Guevara et al. (1999).

1. Plant Material and Extraction:

  • Air-dried leaves of Andrographis paniculata are ground into a fine powder.

  • The powdered leaves are then subjected to exhaustive extraction with 80% ethanol at room temperature.

  • The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude ethanolic extract is suspended in water and partitioned successively with petroleum ether, chloroform, and n-butanol.

  • The n-butanol fraction, which is expected to contain the glycosidic compounds, is collected and concentrated.

3. Chromatographic Separation:

  • The concentrated n-butanol fraction is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Purification:

  • Fractions containing the target compound, as indicated by TLC analysis, are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

  • A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of methanol and water.

  • The purified this compound is obtained as an amorphous powder.

5. Characterization:

  • The structure of the isolated compound is elucidated using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Mandatory Visualization

Experimental Workflow for Isolation

experimental_workflow start Air-dried Andrographis paniculata leaves powder Ground to fine powder start->powder extraction Exhaustive extraction with 80% Ethanol powder->extraction concentrate1 Concentrate under reduced pressure extraction->concentrate1 partition Solvent Partitioning (Petroleum Ether, Chloroform, n-Butanol) concentrate1->partition concentrate2 Concentrate n-Butanol fraction partition->concentrate2 column_chroma Silica Gel Column Chromatography (Chloroform-Methanol gradient) concentrate2->column_chroma fractions Collect and monitor fractions by TLC column_chroma->fractions purification Preparative HPLC (Reversed-phase C18, Methanol-Water) fractions->purification characterization Structural Characterization (NMR, MS) purification->characterization product This compound characterization->product

Caption: Isolation workflow for this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet fully elucidated, based on the known activities of its aglycone and other diterpenoids from Andrographis paniculata, it is hypothesized to modulate inflammatory and cell survival pathways.

signaling_pathway compound This compound (Hypothesized) nf_kb NF-κB Pathway compound->nf_kb Inhibition apoptosis Apoptosis Pathway compound->apoptosis Modulation inflammation Inflammatory Response (e.g., cytokine production) nf_kb->inflammation cell_survival Cell Proliferation & Survival apoptosis->cell_survival

Caption: Hypothesized signaling pathway modulation.

Conclusion

This compound represents a promising bioactive compound from Andrographis paniculata. This guide provides a foundational understanding of its isolation and characterization. Further research is warranted to fully elucidate its quantitative yield, comprehensive biological activity profile, and the specific signaling pathways through which it exerts its effects. Such studies will be crucial for unlocking its full therapeutic potential in drug development.

References

Biosynthesis pathway of "14-Deoxy-11,12-didehydroandrographiside"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biosynthesis of 14-Deoxy-11,12-didehydroandrographiside

Andrographis paniculata (Burm.f.) Nees, commonly known as the "King of Bitters," is a medicinal plant extensively used in traditional Ayurvedic and Chinese medicine. Its therapeutic properties are largely attributed to a class of labdane diterpenoids, with andrographolide being the most studied. This guide focuses on the biosynthesis of a related and significant compound, This compound . This molecule is a glycosylated derivative of 14-deoxy-11,12-didehydroandrographolide, an important intermediate in the andrographolide biosynthetic pathway. Understanding this pathway is critical for researchers in natural product chemistry, metabolic engineering, and drug development seeking to optimize the production of these valuable compounds.

The biosynthesis can be conceptually divided into four major stages:

  • Upstream Precursor Synthesis : Formation of the universal five-carbon isoprenoid building blocks.

  • Diterpenoid Core Formation : Assembly of the C20 labdane skeleton.

  • Oxidative Functionalization : A series of enzymatic modifications to create the specific aglycone, 14-deoxy-11,12-didehydroandrographolide.

  • Glycosylation : The final attachment of a sugar moiety to yield the target glycoside.

Overall_Biosynthesis_Flow cluster_0 Primary Metabolism cluster_1 Stage 1: Precursor Synthesis cluster_2 Stage 2: Core Formation cluster_3 Stage 3: Aglycone Formation cluster_4 Stage 4: Glycosylation Pyruvate Pyruvate MEP_Pathway MEP Pathway Pyruvate->MEP_Pathway G3P G3P G3P->MEP_Pathway AcetylCoA Acetyl-CoA MVA_Pathway MVA Pathway AcetylCoA->MVA_Pathway IPP_DMAPP IPP & DMAPP MEP_Pathway->IPP_DMAPP MVA_Pathway->IPP_DMAPP GGPP GGPP IPP_DMAPP->GGPP ent_Copalol ent-Copalol GGPP->ent_Copalol Oxidative_Modifications P450-mediated Oxidations ent_Copalol->Oxidative_Modifications DDAG 14-Deoxy-11,12- didehydroandrographolide (Aglycone) Oxidative_Modifications->DDAG Final_Product 14-Deoxy-11,12- didehydroandrographiside DDAG->Final_Product UGT-mediated Glucosylation MEP_MVA_Pathways cluster_MVA Cytosol: MVA Pathway cluster_MEP Plastid: MEP Pathway cluster_downstream Downstream Terpenoid Synthesis A_CoA Acetyl-CoA (x3) HMG_CoA HMG-CoA A_CoA->HMG_CoA MVA Mevalonate HMG_CoA->MVA IPP_MVA IPP MVA->IPP_MVA IPP_MEP IPP IPP_MVA->IPP_MEP Crosstalk Pyr_G3P Pyruvate + G3P DXP DXP Pyr_G3P->DXP MEP MEP DXP->MEP MEP->IPP_MEP DMAPP_MEP DMAPP MEP->DMAPP_MEP Diterpenes Diterpenes IPP_MEP->Diterpenes DMAPP_MEP->Diterpenes Aglycone_Biosynthesis ec ent-Copalol hec 19-Hydroxy-ent-copalol ec->hec C-19 Hydroxylation enzyme1 ApCYP71D587 ec->enzyme1 agp Andrograpanin hec->agp Lactone Formation enzyme2 ApCYP71BE50 hec->enzyme2 da 14-Deoxyandrographolide agp->da C-3 Hydroxylation enzyme3 ApCYP706U5 agp->enzyme3 ddag 14-Deoxy-11,12- didehydroandrographolide da->ddag C11-C12 Desaturation enzyme4 Desaturase (Proposed) da->enzyme4 a Andrographolide ddag->a C-14 Hydroxylation & Olefin Rearrangement enzyme5 ApCYP72F1 ddag->enzyme5 Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analysis Analysis A 1. Identify Candidate Gene (from Transcriptome) B 2. Amplify CDS and Clone into Yeast Vector A->B C 3. Transform into S. cerevisiae B->C D 4. Induce Protein Expression C->D E 5. Isolate Microsomes (for P450s) D->E F 6. Perform In Vitro Enzyme Assay E->F G 7. Extract Products F->G H 8. Analyze by HPLC / LC-MS G->H I 9. Confirm Enzyme Function H->I

Spectroscopic and Mechanistic Insights into 14-Deoxy-11,12-didehydroandrographiside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographiside, a labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of its spectroscopic data (NMR and MS), detailed experimental protocols for its characterization, and insights into its biological activity, particularly its interaction with the NF-κB signaling pathway. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 13C NMR Spectroscopic Data of this compound

Carbon No.Chemical Shift (δ, ppm)
138.11
227.48
379.80
442.37
554.41
623.03
736.36
8148.71
961.43
1038.24
11135.08
12121.11
13126.20
14145.30
1570.17
16173.41
17107.70
1821.94
1963.62
2014.88
Solvent: Deuterated Methanol (CD3OD)[1]

Table 2: 1H NMR Spectroscopic Data of this compound

Proton No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-116.11d15.6
H-126.86dd10.2, 15.9
H-147.18s-
H-154.78-4.82m-
H-17a4.85d1.0
H-17b4.88d1.0
H-33.47dd4.8, 10.8
H-19a3.34d10.8
H-19b4.21d11.1
Solvent: Chloroform-d (CDCl3)
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of this compound

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)
ESI+333 [M+H]+Not specified
ESI-331.1914829 [M-H]-287.200021, 269.189929, 259.205103, 111.043801, 110.036152
ESI+355.1879774 [M+Na]+91.05876993721375, 77.04155493721376, 65.04227593721376
ESI: Electrospray Ionization[1][2]

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of spectroscopic data for this compound, based on standard practices for diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or CD3OD) in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Instrument Parameters (Example: 400 MHz Spectrometer):

    • Spectrometer: Bruker Avance 400 MHz (or equivalent).

    • 1H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16-64

      • Spectral Width: 16 ppm

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay: 1-2 seconds

    • 13C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024 or more (depending on sample concentration)

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be utilized as per the instrument's software recommendations for structural elucidation of small molecules.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

    • Integrate the 1H NMR signals and pick peaks for both 1H and 13C spectra.

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-20 minutes to ensure adequate separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Gas Flow (Nitrogen): Set according to instrument manufacturer's recommendations.

    • Collision Energy (for MS/MS): Ramped or set at specific voltages (e.g., 10-40 eV) to induce fragmentation.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit various biological activities, including the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.

Inhibition of NF-κB Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound in the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Preliminary Biological Activity of 14-Deoxy-11,12-didehydroandrographiside: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 14-Deoxy-11,12-didehydroandrographiside is a diterpenoid compound isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine. This technical guide provides a consolidated overview of the preliminary biological activities reported for this specific compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. It is important to note that research on this particular andrographiside derivative is still in its early stages, and the available data is limited.

Quantitative Biological Activity Data

The available quantitative data on the biological activity of this compound is sparse. The following table summarizes the key findings from the current scientific literature.

Biological ActivityAssay SystemTargetResultCitation
Anti-inflammatoryEnzyme Inhibition AssayCyclooxygenase-2 (COX-2)IC50 > 200 μM[1]
Antiviral (in silico)Molecular DockingSARS-CoV-2 S proteinBinding Affinity: -8.3 kcal/mol[2]
Antiviral (in silico)Molecular DockingSARS-CoV-2 RdRpBinding Affinity: -6.8 kcal/mol[2]
Antiviral (in silico)Molecular DockingSARS-CoV-2 PLproBinding Affinity: -8.3 kcal/mol[2]
Antiviral (in silico)Molecular DockingHuman ACE2Binding Affinity: -7.8 kcal/mol[2]

Note on Retracted Data: A previously published study by Sarkar et al. (2019) reported potent anti-leukemic activity for a related compound, 14-deoxy-11,12-didehydroandrographolide, with specific IC50 values. However, this paper has since been retracted, and its findings should be considered unreliable.[3][4] No independently verified data for the anticancer activity of this compound is currently available.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the literature. The following outlines the general methodologies employed in the cited studies.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The anti-inflammatory activity of this compound was assessed using a bio-affinity ultrafiltration coupled with UPLC-Q-TOF-MS method to screen for COX-2 inhibitors from the extract of Andrographis Herba. The inhibitory activity of the identified compounds was then confirmed through an enzyme inhibition assay.[1]

  • Enzyme: Cyclooxygenase-2 (COX-2)

  • Method: Bio-affinity ultrafiltration coupled with ultra-performance liquid chromatography and quadrupole-time-of-flight mass spectrometry (BAUF-UPLC-Q-TOF-MS) for initial screening, followed by a direct enzyme inhibition assay for confirmation.[1]

  • Verification: The specificity of the screening method was verified using denatured COX-2 and an inactive compound.[1]

Molecular Docking for Antiviral Activity

The potential antiviral activity against SARS-CoV-2 was evaluated through in silico molecular docking studies. This computational method predicts the binding affinity between a ligand (this compound) and a target protein.[2]

  • Target Proteins:

    • SARS-CoV-2 Spike (S) protein

    • SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)

    • SARS-CoV-2 Papain-like protease (PLpro)

    • Human Angiotensin-Converting Enzyme 2 (ACE2)

  • Methodology: Computational molecular docking was used to calculate the binding energy (in kcal/mol) between this compound and the active sites of the target proteins.[2]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been elucidated, the broader anti-inflammatory and anticancer activities of compounds from Andrographis paniculata are known to involve key cellular signaling pathways.

General Anti-inflammatory Signaling Pathway for Andrographis Compounds

Compounds from Andrographis paniculata have been shown to exert anti-inflammatory effects by modulating pathways related to cyclooxygenase-2 (COX-2). The following diagram illustrates a simplified workflow for identifying such inhibitors.

G cluster_screening Screening Phase cluster_validation Validation Phase Extract Andrographis paniculata Extract BAUF Bio-affinity Ultrafiltration (with COX-2) Extract->BAUF Incubation UPLC UPLC-Q-TOF-MS Analysis BAUF->UPLC Identification of Potential Ligands Ligands Identified Ligands (e.g., 14-Deoxy-11,12- didehydroandrographiside) UPLC->Ligands Enzyme_Assay COX-2 Enzyme Inhibition Assay Ligands->Enzyme_Assay IC50 IC50 Determination Enzyme_Assay->IC50

Workflow for COX-2 Inhibitor Screening
Conceptual Antiviral Molecular Docking Workflow

The in silico evaluation of antiviral potential follows a structured computational workflow to predict the interaction between the compound and viral protein targets.

G Compound 14-Deoxy-11,12- didehydroandrographiside (3D Structure) Docking Molecular Docking Simulation Compound->Docking Protein Viral/Host Target Protein (e.g., S protein, ACE2) (3D Structure) Protein->Docking Analysis Binding Affinity Calculation (kcal/mol) Docking->Analysis Result Prediction of Inhibitory Potential Analysis->Result

References

In Vitro Profile of 14-Deoxy-11,12-didehydroandrographiside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographiside, a significant diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered substantial interest within the scientific community. This compound, and its aglycone form 14-deoxy-11,12-didehydroandrographolide, demonstrates a broad spectrum of biological activities in preclinical in vitro models. This technical guide provides a comprehensive overview of the existing in vitro research, focusing on its anti-cancer, anti-inflammatory, antiviral, and anti-biofilm properties. The information is presented to facilitate further research and drug development efforts.

Quantitative Data Summary

The in vitro bioactivity of 14-Deoxy-11,12-didehydroandrographolide and its analogues has been quantified across various cell lines and assays. The following tables summarize the key findings.

Table 1: Cytotoxic Activity
Compound/AnalogueCell LineAssayMetric (µM)Reference
14-Deoxy-11,12-didehydroandrographolideU937 (Human leukemic)MTTIC50: 13[1][2]
REH (Human leukemic)MTTIC50: 27[1]
JURKAT (Human leukemic)MTTIC50: 35[1]
U937 (Human leukemic)Annexin V/PIIC50: 17.66[2]
Analogue 5aKKU-M213 (Cholangiocarcinoma)Not SpecifiedED50: 3.37[3][4][5]
KKU-100 (Cholangiocarcinoma)Not SpecifiedED50: 2.93[3][4][5]
Analogue 5bKKU-M213 (Cholangiocarcinoma)Not SpecifiedED50: 3.08[3][4][5]
KKU-100 (Cholangiocarcinoma)Not SpecifiedED50: 3.27[3][4][5]

Note: A study reporting some of these findings has been retracted.[6] While the data is presented for a comprehensive overview, it should be interpreted with caution.

Table 2: Antiviral Activity
CompoundVirusMetricValue (µg/mL)Reference
14-Deoxy-11,12-didehydroandrographolideHIVEC5056.8[7]
HSV-1IC5011.1[7]
Table 3: Anti-biofilm Activity
Compound CombinationOrganismEffectReference
14-Deoxy-11,12-didehydroandrographolide (0.1 mM) + Azithromycin (6 µg/mL)Pseudomonas aeruginosa92% biofilm inhibition[8][9]
14-Deoxy-11,12-didehydroandrographolide (0.1 mM) + Gentamicin (4 µg/mL)Pseudomonas aeruginosa92% biofilm inhibition[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the protocols for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its analogues for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[2]

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compound of interest for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

  • Staining: Cells are resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI).

  • Incubation: The cell suspension is incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[2]

Caspase Activity Assay

Caspase-3 and -9 are key executioner and initiator caspases in the apoptotic pathway.

  • Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

  • Substrate Addition: A specific fluorogenic or colorimetric substrate for caspase-3 or caspase-9 is added to the cell lysates.

  • Incubation: The reaction is incubated to allow for cleavage of the substrate by the active caspase.

  • Signal Detection: The resulting fluorescent or colorimetric signal is measured, which is proportional to the caspase activity.

Anti-biofilm Activity Assay

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

  • Bacterial Culture: Pseudomonas aeruginosa is cultured to a specific optical density.

  • Treatment: The bacterial culture is added to 96-well plates containing various concentrations of the test compound, with and without sub-MIC concentrations of antibiotics (e.g., azithromycin or gentamicin).

  • Incubation: The plates are incubated to allow for biofilm formation.

  • Staining: Non-adherent bacteria are washed away, and the remaining biofilm is stained with crystal violet.

  • Quantification: The crystal violet is solubilized, and the absorbance is measured to quantify the biofilm biomass.[8][9]

Signaling Pathways and Mechanisms of Action

14-Deoxy-11,12-didehydroandrographolide exerts its biological effects by modulating several key signaling pathways.

Intrinsic Apoptosis Pathway in Leukemia Cells

In leukemic cells, 14-Deoxy-11,12-didehydroandrographolide has been shown to induce apoptosis primarily through the intrinsic pathway.[1] This involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G DDAG 14-Deoxy-11,12- didehydroandrographolide Mito Mitochondrial Dysfunction DDAG->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway activated by the compound.
Inhibition of Influenza A Virus Replication

14-Deoxy-11,12-didehydroandrographolide demonstrates anti-influenza activity by inhibiting a critical step in the viral replication cycle. It restrains the nuclear export of viral ribonucleoprotein (vRNP) complexes, which is essential for the assembly of new virions.[10] This leads to a reduction in viral protein synthesis and subsequent viral propagation.

G cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm vRNP_n Viral RNP (vRNP) Export Nuclear Export vRNP_n->Export Standard Process vRNP_c vRNP Export->vRNP_c Assembly Virus Assembly vRNP_c->Assembly DDAG 14-Deoxy-11,12- didehydroandrographolide DDAG->Export Inhibits

Inhibition of viral RNP nuclear export.
Anti-biofilm Mechanism via Quorum Sensing Inhibition

The anti-biofilm activity of 14-Deoxy-11,12-didehydroandrographolide against Pseudomonas aeruginosa is attributed to the inhibition of the quorum sensing (QS) pathway.[8][9] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By interfering with this pathway, the compound reduces the production of extracellular polymeric substances (EPS), pyocyanin, and proteases, which are all crucial for biofilm integrity and virulence.

G DDAG 14-Deoxy-11,12- didehydroandrographolide QS Quorum Sensing (QS) Pathway DDAG->QS Inhibits Virulence Virulence Factors (Pyocyanin, Protease) QS->Virulence Biofilm Biofilm Formation (EPS Production) QS->Biofilm

Inhibition of Quorum Sensing and Biofilm Formation.

Conclusion

The in vitro evidence strongly suggests that this compound and its derivatives are promising candidates for further investigation in oncology, virology, and microbiology. The compound's multifaceted mechanisms of action, including the induction of apoptosis, inhibition of viral replication, and disruption of bacterial biofilms, highlight its therapeutic potential. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance potency and selectivity. The detailed protocols and summarized data in this whitepaper serve as a valuable resource for researchers dedicated to advancing this promising natural product into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 14-Deoxy-11,12-didehydroandrographiside Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis of 14-Deoxy-11,12-didehydroandrographiside analogues, derived from the naturally occurring andrographolide. The synthesized compounds have been evaluated for their cytotoxic activities, showing potential as anticancer agents.

Introduction

Andrographolide, a diterpenoid lactone isolated from Andrographis paniculata, is a well-known natural product with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] Modifications of the andrographolide scaffold can lead to the development of new compounds with enhanced potency and selectivity.[1] This document focuses on the semi-synthesis of analogues of 14-deoxy-11,12-didehydroandrographolide, a derivative of andrographolide, and the evaluation of their cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) is explored by modifying the hydroxyl groups at C-3 and C-19 and the exo-methylene group.[1][5]

Synthetic Workflow Overview

The general strategy for the synthesis of 14-Deoxy-11,12-didehydroandrographolide analogues involves the chemical modification of the parent compound, which is obtained from naturally occurring andrographolide. The primary modifications include silylation, tritylation, and acetylation of the hydroxyl groups at positions C-3 and C-19.[5]

G Andrographolide Andrographolide Dehydroandrographolide 14-Deoxy-11,12- didehydroandrographolide Andrographolide->Dehydroandrographolide  Preparation from  natural source Silylated_Analogues 19-O-Silyl Analogues (3a, 3b, 3c) Dehydroandrographolide->Silylated_Analogues  Silylation  (TIPSCl, TBDPSCl, TBSCl) Tritylated_Analogue 19-O-Trityl Analogue (3d) Dehydroandrographolide->Tritylated_Analogue  Tritylation  (TrCl) Acetylated_Analogues Acetylated Analogues (4e, 4f) Dehydroandrographolide->Acetylated_Analogues  Acetylation

Caption: General synthetic workflow for the preparation of 14-Deoxy-11,12-didehydroandrographolide analogues.

Experimental Protocols

The following protocols are based on the synthesis of various analogues of 14-deoxy-11,12-didehydroandrographolide.[5]

Protocol 1: Synthesis of 19-O-TIPS-14-deoxy-11,12-didehydroandrographolide (3a)
  • To a solution of 14-deoxy-11,12-didehydroandrographolide (2) in pyridine, add triisopropylsilyl chloride (TIPSCl).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 19-O-TIPS derivative (3a).

Protocol 2: Synthesis of 19-O-TBDPS- and 19-O-TBS-14-deoxy-11,12-didehydroandrographolide (3b and 3c)
  • Follow the general procedure described in Protocol 1, substituting TIPSCl with tert-butyldiphenylsilyl chloride (TBDPSCl) for analogue 3b or tert-butyldimethylsilyl chloride (TBSCl) for analogue 3c.

  • The reaction conditions and purification steps are similar to those for the synthesis of 3a.

Protocol 3: Synthesis of 19-O-Trityl-14-deoxy-11,12-didehydroandrographolide (3d)
  • To a solution of 14-deoxy-11,12-didehydroandrographolide (2) in pyridine, add triphenylmethyl chloride (TrCl).

  • Heat the reaction mixture to 70 °C.

  • Monitor the reaction by TLC.

  • After completion, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography to obtain the 19-O-Trityl derivative (3d).

Protocol 4: Acetylation of 14-deoxy-11,12-didehydroandrographolide (4e and 4f)
  • Treat 14-deoxy-11,12-didehydroandrographolide (2) with an acetylating agent (e.g., acetic anhydride in pyridine).

  • Stir the reaction at room temperature.

  • Upon completion, perform an aqueous workup.

  • The acetylation reaction typically yields a mixture of products (4e and 4f), which can be separated by column chromatography.

Quantitative Data Summary

The synthesized analogues of 14-deoxy-11,12-didehydroandrographolide were evaluated for their cytotoxic activity against a panel of nine cancer cell lines. The results, expressed as ED50 values (the drug concentration causing 50% growth inhibition), are summarized in the table below.[5]

CompoundP-388KBHT-29MCF-7LU-1ASKKKU-M213HuCC-A1KKU-100
2 (Parent) >50>50>50>50>50>50>50>50>50
3a (19-O-TIPS) 6.8910.411.210.810.911.48.9212.39.87
3b (19-O-TBDPS) 5.438.979.879.129.239.987.6510.18.76
3c (19-O-TBS) 7.1211.212.311.511.812.19.8713.410.2
3d (19-O-Trityl) 4.567.898.768.238.549.126.549.877.89
4c 9.8712.313.412.813.113.510.914.511.8
5a 4.326.787.897.127.348.013.375.432.93
5b 3.985.986.986.456.787.233.084.983.27
5d 8.7610.911.811.211.511.99.1212.810.1
Ellipticine 1.231.541.871.651.781.981.451.871.56

ED50 values are in µM. Values >50 µM were considered inactive. Ellipticine was used as a positive control.

Structure-Activity Relationship (SAR)

The cytotoxic activity data reveals important structure-activity relationships.

SAR cluster_0 Modifications at C-19 cluster_1 Biological Effect Silyl_Ethers Introduction of Silyl Ethers (TIPS, TBDPS, TBS) Increased_Cytotoxicity Increased Cytotoxicity Against Cancer Cells Silyl_Ethers->Increased_Cytotoxicity Trityl_Ether Introduction of Trityl Ether Trityl_Ether->Increased_Cytotoxicity

Caption: Key structure-activity relationships for C-19 modifications.

The introduction of silyl ether or triphenylmethyl ether groups at the C-19 position of 14-deoxy-11,12-didehydroandrographolide led to a significant increase in cytotoxic activity against all tested cancer cell lines when compared to the parent compound.[5] Notably, analogues 5a and 5b exhibited the most potent cytotoxicity, particularly against the cholangiocarcinoma cell lines KKU-M213 and KKU-100.[5][6][7]

Conclusion

The semi-synthesis of this compound analogues through modification at the C-3 and C-19 hydroxyl groups has yielded compounds with promising cytotoxic activities. The protocols and data presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, particularly for the development of novel anticancer agents based on the andrographolide scaffold. Further optimization of these lead compounds could result in the identification of potent and selective drug candidates for cancer therapy.

References

Application Notes and Protocols for Anti-inflammatory Assays of 14-Deoxy-11,12-didehydroandrographiside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographiside (deAND) is a major bioactive diterpenoid lactone isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine for treating inflammatory conditions. These application notes provide a comprehensive overview of the anti-inflammatory properties of deAND, including detailed protocols for key in vitro assays and a summary of its effects on inflammatory signaling pathways. The information presented is intended to guide researchers in the evaluation of deAND and similar natural products as potential anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Evidence suggests that deAND exerts its anti-inflammatory action by interfering with key steps in these pathways. Notably, deAND has been shown to block the nuclear translocation of the p65 subunit of NF-κB, a crucial step in its activation[1]. By inhibiting NF-κB and modulating MAPK signaling, deAND effectively downregulates the production of a wide range of inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its closely related analogue, andrographolide.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

Compound/ExtractCell LineStimulantIC50 / % InhibitionReference
AndrographolideRAW 264.7 macrophagesLPS/IFN-γ17.4 ± 1.1 µM[2]
A. paniculata fraction (rich in deAND)RAW 264.7 macrophagesLPS98.36% inhibition

Table 2: In Vivo Effects on Pro-inflammatory Cytokines

CompoundAnimal ModelTreatmentCytokineResultReference
deANDHigh-fat/high-cholesterol diet-fed mice0.1% deAND in dietHepatic TNF-αSignificantly lowered compared to control[3]
deANDOvalbumin-induced asthma in miceDose-dependentIL-4, IL-5, IL-13Significantly inhibited in lavage fluid[1]

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Treatment:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) at a suitable density.

  • Allow cells to adhere overnight.

  • Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (treated with solvent only) and an LPS-only control group.

  • Incubate for the desired time period depending on the assay (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.

  • Sodium nitrite standard solutions (for standard curve).

  • 96-well microplate reader.

Protocol:

  • After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

  • The percentage of NO inhibition can be calculated using the formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This assay quantifies the concentration of specific cytokines in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay diluent.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • 96-well microplate reader.

Protocol:

  • Follow the instructions provided with the specific ELISA kit. A general protocol is outlined below.

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate several times with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature, protected from light.

  • Wash the plate.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect the levels of key proteins involved in inflammatory signaling, including their phosphorylated (activated) forms.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • Transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and detect the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Anti-inflammatory Assays raw_cells RAW 264.7 Cells treatment Pre-treatment with deAND raw_cells->treatment stimulation LPS Stimulation treatment->stimulation no_assay Nitric Oxide (NO) Assay stimulation->no_assay Supernatant elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) stimulation->elisa Supernatant western Western Blot (NF-κB & MAPK) stimulation->western Cell Lysate

Experimental workflow for assessing the anti-inflammatory activity of deAND.

NFkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα IkB->p_IkB p65_p50 p65/p50 p65_p50->IkB Inhibition p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation degradation Proteasomal Degradation p_IkB->degradation nucleus Nucleus DNA DNA p65_p50_nuc->DNA cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->cytokines deAND This compound deAND->p65_p50_nuc Inhibits

Inhibition of the NF-κB signaling pathway by deAND.

MAPK_pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activation JNK JNK TLR4->JNK Activation ERK ERK TLR4->ERK Activation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 cytokines Pro-inflammatory Gene Expression AP1->cytokines deAND This compound deAND->p38 Modulates deAND->JNK Modulates deAND->ERK Modulates

Modulation of the MAPK signaling pathway by deAND.

References

Application Notes and Protocols for 14-Deoxy-11,12-didehydroandrographiside Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographiside is a diterpenoid glycoside isolated from the medicinal plant Andrographis paniculata. This plant has a long history of use in traditional medicine, and its extracts and isolated compounds are under investigation for a variety of therapeutic properties, including anti-inflammatory and anti-cancer effects. While its aglycone counterpart, 14-deoxy-11,12-didehydroandrographolide, has been the subject of more extensive research, this compound is also emerging as a compound of interest.

These application notes provide a summary of the currently available data on this compound and present generalized protocols for assessing its biological activity in cell culture. Given the limited specific data for this compound, the protocols provided are standard methods that can be adapted for its investigation.

Data Presentation

Quantitative Data Summary

The available quantitative data for the direct biological activity of this compound is limited. The following table summarizes the key findings from the scientific literature.

ParameterCell Line/TargetValueReference
IC50 Cyclooxygenase-2 (COX-2)>200 µM[1]
Antiproliferative Activity Leukemic cell linesIC50 not reached[2]

Note: The antiproliferative activity data comes from a retracted article; however, the information has been republished in a research gate article.[2] Caution is advised when interpreting this data. The high IC50 value for COX-2 inhibition suggests weak activity in this specific assay.[1]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the effects of this compound in cell culture. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cancer cell line (e.g., U937, REH, JURKAT)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis and necrosis using flow cytometry.

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is for assessing the effect of the compound on the expression levels of key proteins in a signaling pathway (e.g., NF-κB pathway proteins).

Materials:

  • Target cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow for Evaluating a Novel Compound

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cell Line Selection B Cytotoxicity Assay (MTT) A->B C Determine IC50 B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Western Blot for Pathway Proteins C->F G Statistical Analysis D->G E->G F->G H Pathway Mapping G->H I Conclusion H->I

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

Hypothetical Signaling Pathway Inhibition

G cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Gene Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) Compound 14-Deoxy-11,12- didehydroandrographiside Compound->IKK inhibits? Compound->NFkB inhibits? NFkB_n->Gene activates

Caption: A diagram of the NF-κB signaling pathway and potential points of inhibition.

Logical Relationship of Cellular Events

G cluster_cause Treatment cluster_effect Potential Cellular Effects A 14-Deoxy-11,12- didehydroandrographiside B Inhibition of NF-κB Pathway A->B C Inhibition of COX-2 Activity A->C E Cytotoxicity in Cancer Cells? A->E D Reduced Inflammation B->D C->D

Caption: The logical relationship between treatment and potential biological outcomes.

References

Application Notes and Protocols for In Vivo Studies of 14-Deoxy-11,12-didehydroandrographiside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 14-Deoxy-11,12-didehydroandrographiside (deAND), a bioactive diterpenoid from Andrographis paniculata, in various preclinical animal models. The following sections outline methodologies for investigating the therapeutic potential of deAND in steatohepatitis, influenza A virus infection, and allergic asthma.

Animal Model for Steatohepatitis and Liver Injury

This model is designed to assess the efficacy of deAND in a diet-induced mouse model of nonalcoholic steatohepatitis (NASH), a condition characterized by hepatic fat accumulation, inflammation, and liver damage.

Quantitative Data Summary
Animal ModelTreatment GroupsKey Parameters MeasuredNotable Results with deAND Treatment
C57BL/6J Mice with High-Fat, High-Cholesterol (HFHC) Diet-Induced Steatohepatitis 1. Control (Low-fat diet)2. HFHC Diet3. HFHC + 0.05% deAND4. HFHC + 0.1% deAND- Plasma Alanine Aminotransferase (ALT)- Hepatic Cholesterol and Triglycerides- Hepatic Tumor Necrosis Factor-α (TNF-α)- Histological Analysis (H&E staining)- Hepatic NLRP3, Caspase-1, and IL-1β protein levels- Hepatic Nrf2 mRNA and HO-1 protein expression- Hepatic Glutathione (GSH) levels and related enzyme activities- Reduced plasma ALT activity- Lowered hepatic cholesterol accumulation- Decreased hepatic TNF-α levels- Ameliorated histological lesions- Suppressed the expression of NLRP3, caspase-1, and IL-1β in the liver- Increased hepatic GSH and GSH reductase activity- Upregulated Nrf2 mRNA and heme oxygenase-1 (HO-1) protein expression
Experimental Protocol

1. Animal Husbandry:

  • Male C57BL/6J mice, 6 weeks old, are used.
  • Animals are housed in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.
  • An adaptation period of one week on a standard pellet diet is required before the commencement of the experiment.

2. Diet-Induced Steatohepatitis Model:

  • The control group receives a low-fat diet.
  • The disease model groups are fed a high-fat and high-cholesterol (HFHC) diet for 7 to 11 weeks to induce steatohepatitis.

3. deAND Administration:

  • deAND is incorporated into the HFHC diet at concentrations of 0.05% and 0.1% (w/w).
  • Treatment is administered for the entire duration of the HFHC diet feeding period.

4. Sample Collection and Analysis:

  • At the end of the treatment period, blood is collected for the measurement of plasma ALT levels.
  • Livers are harvested for histological examination (H&E staining), lipid analysis (cholesterol and triglycerides), and molecular analysis.
  • For molecular analysis, liver tissues are processed for Western blotting to determine the protein levels of NLRP3, caspase-1, and IL-1β, and for RT-qPCR to measure the mRNA expression of Nrf2.

Visualizations

experimental_workflow_steatohepatitis cluster_setup Model Induction and Treatment cluster_analysis Endpoint Analysis Animal Acclimation Animal Acclimation Dietary Groups Randomization into 4 groups: - Control (Low-fat) - HFHC - HFHC + 0.05% deAND - HFHC + 0.1% deAND Animal Acclimation->Dietary Groups 1 week Treatment Period Treatment Period Dietary Groups->Treatment Period 7-11 weeks Sample Collection Blood and Liver Treatment Period->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Plasma ALT Histopathology Histopathology Sample Collection->Histopathology H&E Staining Molecular Analysis Molecular Analysis Sample Collection->Molecular Analysis Western Blot (NLRP3, Caspase-1, IL-1β) RT-qPCR (Nrf2)

Experimental Workflow for Steatohepatitis Model.

signaling_pathway_nlrp3 HFHC Diet HFHC Diet Cholesterol Crystals Cholesterol Crystals HFHC Diet->Cholesterol Crystals NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Cholesterol Crystals->NLRP3 Inflammasome Activation Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Activation->Caspase-1 Activation IL-1β IL-1β Caspase-1 Activation->IL-1β cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation & Liver Injury Inflammation & Liver Injury IL-1β->Inflammation & Liver Injury deAND deAND deAND->NLRP3 Inflammasome Activation inhibits

NLRP3 Inflammasome Signaling Pathway.

Animal Model for Influenza A Virus Infection

This protocol details the use of a lethal influenza A (H5N1) virus infection model in mice to evaluate the antiviral and anti-inflammatory properties of deAND.

Quantitative Data Summary
Animal ModelTreatment GroupsKey Parameters MeasuredNotable Results with deAND Treatment
BALB/c Mice with Lethal Influenza A (H5N1) Virus Challenge 1. Uninfected Control2. H5N1-infected3. H5N1-infected + deAND (500 or 1000 mg/kg/day)- Mortality Rate- Body Weight Loss- Lung Viral Titers- Lung Histopathology- Cytokine and Chemokine Levels in Lungs and Serum (TNF-α, IL-1β, IL-6, CCL-2, etc.)- Reduced mortality and body weight loss- Diminished lung viral titers- Alleviated lung histopathology- Significantly inhibited the expression of pro-inflammatory cytokines and chemokines in both lungs and serum
Experimental Protocol

1. Animal Husbandry:

  • Female BALB/c mice, 6-8 weeks old, are used.
  • Animals are housed in a biosafety level 3 (BSL-3) facility.
  • Mice are allowed to acclimatize for one week prior to the experiment.

2. Influenza A (H5N1) Virus Infection:

  • Mice are anesthetized and intranasally inoculated with a lethal dose of H5N1 influenza A virus.
  • The specific virus strain and lethal dose should be predetermined in preliminary studies.

3. deAND Administration:

  • deAND is administered orally (e.g., by gavage) at doses of 500 or 1000 mg/kg/day.
  • Treatment can be initiated at various time points relative to infection (e.g., 48 hours before, 4 hours before, or 4 hours post-infection) to assess prophylactic and therapeutic efficacy.

4. Monitoring and Sample Collection:

  • Mice are monitored daily for 14 days for survival and body weight changes.
  • On specific days post-infection (e.g., day 3 and 5), subsets of mice are euthanized.
  • Lungs are collected for the determination of viral titers (e.g., by plaque assay or TCID50) and for histological examination.
  • Lung and serum samples are collected for the analysis of cytokine and chemokine levels using methods such as ELISA or multiplex assays.

Visualizations

experimental_workflow_influenza cluster_setup Infection and Treatment cluster_monitoring Monitoring and Endpoints Animal Acclimation Animal Acclimation Infection Intranasal H5N1 Virus Inoculation Animal Acclimation->Infection 1 week Treatment Groups - Vehicle Control - deAND (500 mg/kg) - deAND (1000 mg/kg) Infection->Treatment Groups e.g., 4h post-infection Daily Monitoring Survival and Body Weight Treatment Groups->Daily Monitoring 14 days Euthanasia & Sampling Euthanasia & Sampling Treatment Groups->Euthanasia & Sampling Day 3, 5 p.i. Analysis - Viral Titers - Histopathology - Cytokine Analysis Euthanasia & Sampling->Analysis Lungs & Serum

Experimental Workflow for Influenza Virus Model.

Animal Model for Allergic Airway Inflammation (Asthma)

This model utilizes ovalbumin (OVA) sensitization and challenge in mice to induce an allergic asthma phenotype, which is then used to assess the anti-inflammatory effects of deAND.

Quantitative Data Summary
Animal ModelTreatment GroupsKey Parameters MeasuredNotable Results with deAND Treatment
BALB/c Mice with Ovalbumin (OVA)-Induced Allergic Asthma 1. Naive Control2. OVA-sensitized/challenged3. OVA + deAND (dose-dependent)- Total and Eosinophil Counts in Bronchoalveolar Lavage (BAL) Fluid- Th2 Cytokine Levels (IL-4, IL-5, IL-13) in BAL fluid- Serum OVA-specific IgE levels- Airway Hyperresponsiveness (AHR)- Lung Histology (inflammation, mucus production)- NF-κB p65 nuclear translocation in lung tissue- Dose-dependently inhibited increases in total cells and eosinophils in BAL fluid- Reduced levels of IL-4, IL-5, and IL-13 in BAL fluid- Decreased serum OVA-specific IgE levels- Attenuated airway hyperresponsiveness- Reduced airway eosinophilia and mucus production- Blocked NF-κB p65 nuclear translocation in the lungs
Experimental Protocol

1. Animal Husbandry:

  • Female BALB/c mice, 6-8 weeks old, are used.
  • Standard housing conditions are maintained.

2. OVA-Induced Allergic Sensitization and Challenge:

  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin emulsified in an adjuvant (e.g., aluminum hydroxide) on days 0 and 14.
  • Challenge: From day 21 to 25, mice are challenged daily with an aerosolized solution of ovalbumin for a short duration (e.g., 30 minutes).

3. deAND Administration:

  • deAND is administered, for example, intraperitoneally at various doses.
  • The administration is typically performed 1 hour before and 11 hours after each OVA aerosol challenge to cover the inflammatory response period.

4. Assessment of Airway Inflammation and Hyperresponsiveness:

  • 24-48 hours after the final OVA challenge, airway hyperresponsiveness to a bronchoconstrictor like methacholine is measured.
  • Following AHR measurement, bronchoalveolar lavage (BAL) is performed to collect fluid for total and differential cell counts and cytokine analysis (ELISA).
  • Blood is collected for the measurement of serum OVA-specific IgE.
  • Lungs are harvested for histological analysis (e.g., H&E and PAS staining for inflammation and mucus) and for molecular studies such as Western blotting to assess NF-κB activation.

Visualizations

experimental_workflow_asthma Sensitization Day 0 & 14: i.p. OVA/Alum Challenge Day 21-25: Aerosolized OVA Sensitization->Challenge Treatment deAND administration (before and after each challenge) Challenge->Treatment Analysis Day 26-27: AHR, BALF analysis, Serum IgE, Histology Challenge->Analysis

Experimental Workflow for Allergic Asthma Model.

signaling_pathway_nfkb Allergen (OVA) Allergen (OVA) TNF-α TNF-α Allergen (OVA)->TNF-α IKK Activation IKK Activation TNF-α->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation p65/p50 Translocation p65/p50 Nuclear Translocation IκBα Degradation->p65/p50 Translocation Gene Transcription Pro-inflammatory Gene Transcription (IL-4, IL-5, IL-13, etc.) p65/p50 Translocation->Gene Transcription Airway Inflammation Airway Inflammation Gene Transcription->Airway Inflammation deAND deAND deAND->p65/p50 Translocation inhibits

NF-κB Signaling Pathway in Allergic Asthma.

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of 14-Deoxy-11,12-didehydroandrographiside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14-Deoxy-11,12-didehydroandrographiside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low aqueous solubility of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diterpenoid lactone isolated from the plant Andrographis paniculata. It is an analogue of the more widely studied compound, andrographolide. Like many natural product-derived compounds, it possesses poor water solubility, which can lead to precipitation in aqueous cell culture media. This precipitation can result in inaccurate and irreproducible experimental outcomes, making it a critical factor to address during in vitro studies.

Q2: What are the common solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and its analogues for in vitro experiments due to its high solubilizing capacity for hydrophobic compounds.[1] Other organic solvents such as ethanol, methanol, and dimethylformamide (DMF) can also be used.[2][3]

Q3: What is the maximum concentration of DMSO that is safe for my cell lines?

A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to avoid cytotoxic effects. While some cell lines may tolerate up to 1%, it is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay duration.

Q4: My compound precipitates when I add it to the cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to reduce the final working concentration of the compound in your experiment.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. Pre-dilute the stock in a smaller volume of media first, vortex gently, and then add this intermediate dilution to the final volume.

  • Use a co-solvent: In some cases, using a combination of solvents or specific formulation aids can improve solubility. However, this requires careful validation to ensure the co-solvents themselves do not interfere with the experiment.

  • Consider alternative solubilization techniques: For persistent issues, more advanced techniques like the use of cyclodextrins or formulation into nanoparticles could be explored, though these require significant developmental work.

Troubleshooting Guide: Preparing a Soluble Working Solution

This guide provides a step-by-step protocol for preparing a working solution of this compound for in vitro assays, minimizing the risk of precipitation.

Experimental Workflow: Preparation of Working Solution

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Intermediate Dilution cluster_2 Step 3: Prepare Final Working Solution A Weigh 1 mg of This compound B Dissolve in 302.1 µL of high-purity DMSO A->B C Vortex and sonicate until fully dissolved B->C D Result: 10 mM Stock Solution C->D E Take 10 µL of 10 mM stock solution D->E F Add to 990 µL of pre-warmed cell culture medium E->F G Vortex gently to mix F->G H Result: 100 µM Intermediate Solution G->H I Add appropriate volume of 100 µM intermediate solution to final culture volume H->I J Ensure final DMSO concentration is ≤ 0.1% I->J K Example: 10 µL of 100 µM solution in 1 mL final volume gives 1 µM working concentration J->K

Caption: Workflow for preparing a working solution of this compound.

Detailed Protocol

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh 1 mg of this compound powder. The molecular weight is 332.43 g/mol .

    • In a sterile microcentrifuge tube, add 302.1 µL of high-purity DMSO to the powder.

    • Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1][4] Visually inspect to ensure no solid particles remain.

    • This results in a 10 mM stock solution. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (e.g., 100 µM):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • In a new sterile tube, add 990 µL of pre-warmed, complete cell culture medium.

    • Add 10 µL of the 10 mM stock solution to the medium.

    • Vortex the solution gently to mix thoroughly. This creates a 100 µM intermediate solution with a DMSO concentration of 1%.

  • Prepare the Final Working Solution:

    • Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the desired final concentration.

    • Crucially, ensure the final DMSO concentration in the wells remains at a non-toxic level (ideally ≤ 0.1%).

    • Example: To achieve a final concentration of 1 µM in a total volume of 1 mL, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium in the well. The final DMSO concentration will be 0.01%.

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest treatment concentration, but without the compound.

Quantitative Solubility Data

The following table summarizes the solubility of this compound and its parent compound, andrographolide, in various solvents. This data can help in selecting appropriate solvents and understanding the compound's behavior.

CompoundSolventSolubilityReference
This compound Dimethyl sulfoxide (DMSO)110 mg/mL (330.90 mM)[1]
Dimethylformamide (DMF)100 mg/mL (300.82 mM)[1]
Andrographolide Dimethylformamide (DMF)~14 mg/mL[2]
Dimethyl sulfoxide (DMSO)~3 mg/mL[2]
Ethanol~0.2 mg/mL[2]
MethanolSlightly soluble[3]
WaterAlmost insoluble[3]
ChloroformVery slightly soluble[3]
Boiling EthanolSoluble[3]

Signaling Pathways

This compound has been reported to exert its biological effects, at least in part, through the modulation of the NF-κB and caspase signaling pathways.[1][5][6]

Inhibition of the NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Compound 14-Deoxy-11,12- didehydroandrographiside Compound->IKK Inhibition

Caption: Inhibition of the canonical NF-κB signaling pathway.

Induction of the Intrinsic Apoptotic Pathway

G cluster_0 Mitochondrial Pathway cluster_1 Caspase Cascade Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Compound 14-Deoxy-11,12- didehydroandrographiside Compound->Mito Induces Stress

Caption: Induction of apoptosis via the intrinsic caspase pathway.

References

Technical Support Center: Optimizing HPLC Parameters for 14-Deoxy-11,12-didehydroandrographiside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 14-Deoxy-11,12-didehydroandrographiside (DDAP). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide & FAQs

This section addresses common problems that may arise during the HPLC analysis of DDAP.

Question: I am observing peak fronting in my chromatogram. What are the possible causes and solutions?

Answer: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, can be caused by several factors when analyzing DDAP:

  • High Sample Concentration: Injecting a sample that is too concentrated can overload the column, leading to peak distortion.

    • Solution: Dilute the sample and reinject. Determine the optimal concentration range for your column and method.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a similar or weaker eluotropic strength than the mobile phase.

  • Column Temperature Fluctuations: Inconsistent column temperature can affect analyte retention and peak shape.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

Question: My DDAP peak is tailing. How can I improve the peak symmetry?

Answer: Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue. For DDAP, a diterpenoid lactone, potential causes include:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of DDAP, leading to tailing.

    • Solution: Add a modifier to the mobile phase to reduce silanol interactions. A small amount of an acidic modifier like phosphoric acid or formic acid can help to protonate the silanol groups and improve peak shape.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) to remove contaminants. Using a guard column can also help protect the analytical column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase.

    • Solution: Adjust the mobile phase pH. For diterpenoid lactones, a slightly acidic pH (e.g., pH 3 adjusted with phosphoric acid) is often effective.[1]

Question: I'm seeing a drifting baseline in my chromatogram. What should I investigate?

Answer: A drifting baseline can compromise the accuracy of quantification. Common causes include:

  • Column Temperature Changes: As with peak shape issues, a lack of stable temperature control can cause the baseline to drift.

    • Solution: Use a column oven.

  • Mobile Phase Inhomogeneity: If the mobile phase is not properly mixed or degassed, its composition can change over time, leading to a drifting baseline. This is especially critical in gradient elution.

    • Solution: Ensure thorough mixing of mobile phase components and use an online degasser or sonicate the mobile phase before use.

  • Column Equilibration: Insufficient equilibration time with the mobile phase before starting a run can cause the baseline to drift.

    • Solution: Allow sufficient time for the column to equilibrate with the mobile phase until a stable baseline is achieved.

Question: The retention time for my DDAP peak is shifting between injections. What could be the cause?

Answer: Inconsistent retention times can make peak identification and quantification unreliable. The following factors should be checked:

  • Inconsistent Mobile Phase Composition: Small variations in the preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Prepare the mobile phase carefully and consistently. For gradient elution, ensure the pump is functioning correctly.

  • Fluctuations in Flow Rate: A malfunctioning pump can deliver an inconsistent flow rate, causing retention times to vary.

    • Solution: Check the pump for leaks and ensure it is properly maintained.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Monitor column performance and replace it when necessary.

Question: I suspect my DDAP sample is degrading during analysis. What are the signs and how can I prevent it?

Answer: Diterpenoid lactones like andrographolide and its analogues can be susceptible to degradation under certain conditions.

  • Signs of Degradation: The appearance of new, smaller peaks in the chromatogram, a decrease in the main DDAP peak area over time, or a noisy or unstable baseline can indicate degradation.

  • Prevention Strategies:

    • Control pH: Andrographolide has shown considerable degradation under acidic and alkaline conditions. Maintaining a controlled, slightly acidic pH of the mobile phase can enhance stability.

    • Protect from Light: Photodegradation can occur. Protect samples and standards from light by using amber vials or covering them with foil.

    • Avoid High Temperatures: Use a column oven to maintain a consistent, moderate temperature. Avoid excessive heat during sample preparation.

    • Minimize Oxidative Stress: Ensure solvents are of high quality and degassed to remove dissolved oxygen.

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of this compound.

Table 1: Chromatographic Conditions for DDAP Analysis

ParameterCondition 1Condition 2
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[1]Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile : 0.03 M KH2PO4 (pH 3 with H3PO4) (60:40 v/v)[1]Acetonitrile : Water (25:75 v/v)
Flow Rate 0.5 mL/min[1]0.4 mL/min
Detection Wavelength 235 nm[1]200-400 nm (PDA)
Injection Volume 20 µL[1]Not Specified
Temperature Room Temperature[1]40 °C

Table 2: Method Validation Parameters for DDAP

ParameterReported Value
Retention Time ~13.41 min
Linearity Range 12.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.864 µg/mL
Limit of Quantification (LOQ) ~2.617 µg/mL

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound, synthesized from published methods.

1. Preparation of Standard Solution

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of HPLC-grade methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.[1]

  • Sonicate the solution for 5 minutes to ensure complete dissolution.[1]

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 12.5, 25, 50, 100, 200 µg/mL) by diluting with methanol.

  • Filter the working standard solutions through a 0.2 µm syringe filter before injection.[1]

2. Sample Preparation (from Andrographis paniculata plant material)

  • Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 50°C) and grind to a fine powder.

  • Accurately weigh 10 g of the powdered plant material.

  • Extract the powder with a suitable solvent. Methanol has been shown to be efficient for the extraction of DDAP.[1] A common method is Soxhlet extraction or sonication-assisted extraction.

  • For sonication, place the powdered material in a flask with a sufficient volume of methanol and sonicate for 30-60 minutes.

  • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.

  • Filter the sample solution through a 0.2 µm syringe filter prior to HPLC analysis.[1]

3. HPLC Analysis

  • Set up the HPLC system with the chosen column and mobile phase (refer to Table 1).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the filtered standard and sample solutions.[1]

  • Monitor the eluent at the specified wavelength (e.g., 235 nm).[1]

  • Record the chromatograms and identify the DDAP peak based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of DDAP in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Logical Workflow for HPLC Troubleshooting

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_conc Check Sample Concentration peak_shape->check_conc Yes baseline Baseline Issues? (Drift/Noise) retention_time->baseline No check_mobile_phase Check Mobile Phase Preparation/Degassing retention_time->check_mobile_phase Yes check_temp Ensure Stable Column Temperature baseline->check_temp Yes solution Problem Resolved baseline->solution No check_solvent Check Sample Solvent check_conc->check_solvent check_ph Adjust Mobile Phase pH check_solvent->check_ph check_column Inspect/Flush Column check_ph->check_column check_column->solution check_flow_rate Verify Pump Flow Rate check_mobile_phase->check_flow_rate check_flow_rate->check_temp check_temp->check_mobile_phase check_temp->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Workflow for DDAP Analysis

DDAP_Analysis_Workflow sample_prep Sample Preparation (Extraction & Dilution) filtration Filtration (0.2 µm) sample_prep->filtration standard_prep Standard Preparation (Weighing & Dilution) standard_prep->filtration injection Injection filtration->injection hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_setup->injection detection UV Detection (235 nm) injection->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis result Final Concentration data_analysis->result

Caption: Experimental workflow for the HPLC analysis of DDAP.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway DDAP This compound PI3K PI3K DDAP->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by DDAP.

NF-κB Signaling Pathway

NFkB_Pathway DDAP This compound IKK IKK DDAP->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Promotes Gene Transcription for

Caption: Inhibition of the NF-κB signaling pathway by DDAP.

References

"14-Deoxy-11,12-didehydroandrographiside" inconsistent bioactivity troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Deoxy-11,12-didehydroandrographolide (deAND).

Frequently Asked Questions (FAQs)

Q1: What is 14-Deoxy-11,12-didehydroandrographolide (deAND) and what are its primary reported bioactivities?

A1: 14-Deoxy-11,12-didehydroandrographolide is a major bioactive diterpenoid isolated from the plant Andrographis paniculata.[1] It is an analog of andrographolide.[2] Its primary reported bioactivities include anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer effects.[1][3]

Q2: What is the purity of commercially available deAND and how should it be stored?

A2: Commercially available deAND can be obtained with a purity of >98%.[1] It is typically recommended to store the compound as a stock solution in dimethyl sulfoxide (DMSO) at -20°C.[4]

Q3: In which solvents is deAND soluble?

A3: Based on available data, deAND is soluble in dimethylformamide (DMF), DMSO, and a 1:1 solution of DMF:PBS (pH 7.2).

Q4: Can the bioactivity of deAND vary between different batches or suppliers?

A4: Yes, variations in purity, the presence of contaminants, and the stability of the compound can lead to batch-to-batch or supplier-to-supplier variability. It is crucial to verify the purity of each new batch.

Q5: Are there any known stability issues with deAND?

A5: Diterpenoids from Andrographis paniculata can be prone to degradation, especially with prolonged exposure to heat. Andrographolide, a related compound, can degrade to form 14-deoxy-11,12-didehydroandrographolide under elevated temperatures.[5] This suggests that improper storage or handling could affect the integrity of a deAND sample.

Troubleshooting Guide for Inconsistent Bioactivity

Researchers may encounter variability in the observed bioactivity of 14-Deoxy-11,12-didehydroandrographolide. This guide provides a systematic approach to troubleshooting such inconsistencies.

Problem 1: Lower than expected or no biological activity.
Potential Cause Troubleshooting Steps
Compound Degradation 1. Verify the storage conditions of your deAND stock. It should be stored at -20°C or lower. 2. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon preparation. 3. Prepare fresh working solutions for each experiment from a recently thawed aliquot. 4. Consider analyzing the purity of your compound via HPLC if degradation is suspected.[5]
Incorrect Concentration 1. Double-check all calculations for the preparation of stock and working solutions. 2. Ensure that the final concentration of the solvent (e.g., DMSO) in the experimental medium is consistent across all treatments and is at a non-toxic level for the cells being used.
Cell Line Specificity 1. The bioactivity of deAND can be cell-line specific. Compare your results with published data for the same cell line. 2. If using a new cell line, perform a dose-response experiment over a wide concentration range to determine the optimal effective concentration.
Experimental Conditions 1. Ensure that the incubation time is appropriate for the expected biological effect. Some effects may require longer exposure to the compound. 2. Check other experimental parameters such as pH, temperature, and serum concentration in the cell culture medium, as these can influence compound activity.
Problem 2: Higher than expected biological activity or cytotoxicity.
Potential Cause Troubleshooting Steps
Compound Purity 1. Obtain a certificate of analysis (CoA) from the supplier to confirm the purity of the compound. A purity of >98% is recommended.[1] 2. Be aware that impurities could have their own biological effects.
Solvent Effects 1. High concentrations of solvents like DMSO can be cytotoxic to cells. Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5%). 2. Include a solvent control in all experiments to account for any effects of the vehicle.
Synergistic Effects 1. If using deAND in combination with other treatments, consider the possibility of synergistic or additive effects.
Problem 3: Results are not reproducible between experiments.
Potential Cause Troubleshooting Steps
Inconsistent Procedures 1. Standardize all experimental protocols, including cell seeding density, treatment duration, and assay procedures. 2. Ensure all reagents are of high quality and have not expired.
Cell Culture Conditions 1. Maintain consistent cell culture conditions, including passage number, confluency, and media composition. 2. Regularly test cell lines for mycoplasma contamination.
Variability in Compound Handling 1. Prepare fresh dilutions of deAND for each experiment from a single, validated stock solution. 2. Ensure thorough mixing of the compound in the culture medium before adding to the cells.

Data Presentation

Table 1: Reported IC50 Values for 14-Deoxy-11,12-didehydroandrographolide (deAND)

Cell LineBiological ActivityIC50 (µM)Reference
U937 (Human leukemic cell line)Antiproliferative13[6]
REH (Human leukemic cell line)Antiproliferative27
JURKAT (Human leukemic cell line)Antiproliferative35
KKU-M213 (Cholangiocarcinoma cell line)Cytotoxicity (ED50)3.37[7]
KKU-100 (Cholangiocarcinoma cell line)Cytotoxicity (ED50)2.93[7]
RAW 264.7 (Murine macrophage)Nitric Oxide Inhibition94.12[3]

Experimental Protocols

MTT Assay for Antiproliferative Activity (Adapted from Sarkar et al., 2019[6])

This protocol describes a common method for assessing the antiproliferative activity of deAND on leukemic cell lines.

  • Cell Seeding: Seed human leukemic cells (e.g., U937) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of deAND in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock deAND Stock (in DMSO) treat Treat with deAND dilutions stock->treat cells Cell Culture (e.g., U937) seed Seed Cells in 96-well plate cells->seed seed->treat incubate Incubate (24-48h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for MTT Assay.

signaling_pathway deAND 14-Deoxy-11,12-didehydroandrographolide NFkB NF-κB deAND->NFkB Inhibits ProInflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->ProInflammatory Activates Inflammation Inflammation ProInflammatory->Inflammation

Caption: Anti-inflammatory mechanism of deAND.

troubleshooting_logic start Inconsistent Bioactivity check_compound Check Compound Integrity (Purity, Storage, Handling) start->check_compound check_protocol Review Experimental Protocol (Concentration, Incubation) check_compound->check_protocol [Compound OK] outcome_bad Re-evaluate Hypothesis or Experimental Design check_compound->outcome_bad [Issue Found] check_cells Verify Cell Health & Identity (Passage, Contamination) check_protocol->check_cells [Protocol OK] check_protocol->outcome_bad [Issue Found] outcome_good Consistent Results check_cells->outcome_good [Cells OK] check_cells->outcome_bad [Issue Found]

Caption: Troubleshooting Decision Tree.

References

Reducing cytotoxicity of "14-Deoxy-11,12-didehydroandrographiside" in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 14-Deoxy-11,12-didehydroandrographiside (DDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: Is this compound (DDA) cytotoxic to all cell types?

A1: DDA has demonstrated potent cytotoxic effects, primarily against various cancer cell lines.[1] However, studies suggest that DDA may exhibit differential cytotoxicity, with lower toxicity observed in some normal, non-cancerous cells. For instance, one study indicated that DDA did not induce apoptosis in normal peripheral blood mononuclear cells (PBMCs) under conditions that were apoptotic to leukemic cells.[2] Another study reported a lack of cytotoxicity in A549 and BEAS-2B human lung epithelial cells. It is crucial to determine the cytotoxic profile of DDA in your specific normal cell line of interest.

Q2: What is the underlying mechanism of DDA-induced cytotoxicity?

A2: The cytotoxic effects of DDA are multifaceted and appear to be cell-type dependent. Key mechanisms include the induction of:

  • Apoptosis: DDA can trigger programmed cell death by activating intrinsic (mitochondrial) and extrinsic apoptotic pathways. This involves the activation of caspases, such as caspase-3 and caspase-9.[3]

  • Autophagy: In some cancer cell lines, DDA has been shown to induce autophagy, characterized by the formation of autophagosomes and highly vacuolated cytoplasm.[4] This process can be linked to endoplasmic reticulum (ER) stress.[5]

  • Cell Cycle Arrest: DDA can halt the cell cycle, preventing cell proliferation.[4]

  • Oxidative Stress: DDA treatment can lead to a decrease in intracellular reduced glutathione (GSH) levels, indicating the induction of oxidative stress.[6]

Q3: How can I reduce the cytotoxicity of DDA in my normal cell cultures?

A3: Based on its mechanism of action, here are some strategies to investigate for reducing DDA's cytotoxicity in normal cells:

  • Co-treatment with Antioxidants: Since DDA-induced cell death can be mediated by oxidative stress, co-administration with antioxidants may be protective. N-acetylcysteine (NAC), a precursor to glutathione, or direct supplementation with reduced glutathione (GSH) could potentially mitigate cytotoxicity.[6] It has been shown that GSH pretreatment can reverse the cytotoxic effects of a DDA analogue.[6]

  • Dose Optimization: Perform a dose-response study to determine the optimal concentration of DDA that achieves the desired effect in your target (e.g., cancer) cells while minimizing toxicity in normal cells.

  • Combination Therapy: Explore combining lower doses of DDA with other therapeutic agents. This may allow for a synergistic effect on target cells while keeping the concentration of DDA below the toxic threshold for normal cells.

Q4: Are there any known structural analogues of DDA with lower cytotoxicity?

A4: Research has been conducted on synthesizing and evaluating analogues of DDA and the related compound andrographolide to improve their therapeutic index.[1][7] Some analogues have been specifically designed to reduce toxicity while retaining or enhancing the desired therapeutic effects.[8] It is advisable to review the literature for the most recent developments in this area if DDA's toxicity to your normal cell model is a limiting factor.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between experiments.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. High cell density can lead to nutrient depletion and increased cell death, masking the true effect of the compound.[9] Create a growth curve for your cell line to determine the optimal seeding density for the duration of your experiment.
Compound Solubility DDA may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitates can lead to inconsistent concentrations. Visually inspect for precipitates before adding to cells.
Pipetting Errors Inaccurate pipetting can introduce significant variability.[9] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
Edge Effects in Plates Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. To minimize this, avoid using the outer wells or fill them with sterile PBS or water.
Mycoplasma Contamination Mycoplasma can affect cell health and response to treatments.[10] Regularly test your cell cultures for mycoplasma contamination.
Issue 2: Unexpectedly high cytotoxicity in normal control cells.
Possible Cause Troubleshooting Step
Solvent Toxicity The vehicle used to dissolve DDA (e.g., DMSO) can be toxic to cells at higher concentrations. Run a vehicle control with the highest concentration of the solvent used in your experiment to determine its intrinsic toxicity.
Incorrect Dosing Double-check all calculations for dilutions and final concentrations. A simple calculation error can lead to a much higher dose than intended.
Cell Line Sensitivity Your specific normal cell line may be particularly sensitive to DDA or oxidative stress. Consider using a different normal cell model or implementing cytoprotective strategies (see FAQ 3).
Assay Interference The compound may interfere with the assay itself. For example, in an MTT assay, the compound might chemically reduce the MTT reagent, leading to a false viability reading.[11] Run a control with the compound in cell-free medium to check for direct chemical reactions with the assay reagents.

Quantitative Data Summary

Table 1: Reported IC50 Values of 14-Deoxy-11,12-didehydroandrographolide in Various Cell Lines

Cell LineCell TypeIC50 (µM)AssayReference
U937Human leukemic13MTT[3]
U937Human leukemic17.66Annexin V/PI[3]
THP-1Human leukemicLow IC50MTT[6]
JurkatHuman leukemicLow IC50MTT[6]
KKU-M213Cholangiocarcinoma3.37 (analogue 5a)Not specified[1]
KKU-100Cholangiocarcinoma2.93 (analogue 5a)Not specified[1]

Note: Data for normal cell lines are limited in the reviewed literature. Researchers are encouraged to establish their own dose-response curves.

Experimental Protocols

Protocol 1: Assessing DDA Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11]

Materials:

  • Normal and/or cancer cell lines

  • Complete culture medium

  • This compound (DDA)

  • Vehicle (e.g., sterile DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DDA in complete culture medium. Remove the old medium from the cells and add the DDA dilutions. Include wells for untreated controls and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Evaluating the Cytoprotective Effect of N-acetylcysteine (NAC)

This protocol is designed to determine if an antioxidant can rescue normal cells from DDA-induced cytotoxicity.

Materials:

  • Normal cell line of interest

  • Complete culture medium

  • DDA

  • N-acetylcysteine (NAC)

  • 96-well plates

  • Reagents for a cytotoxicity assay (e.g., MTT or LDH kit)

Procedure:

  • Cell Seeding: Seed normal cells in a 96-well plate and allow them to attach.

  • Pre-treatment with NAC: Prepare various concentrations of NAC in complete medium. Treat the cells with NAC for a specified pre-treatment period (e.g., 1-2 hours).

  • Co-treatment with DDA: Prepare DDA at a concentration known to be cytotoxic to these cells (e.g., IC50 or 2x IC50). Add the DDA to the NAC-containing wells.

  • Controls: Include the following controls:

    • Untreated cells

    • Cells treated with DDA only

    • Cells treated with NAC only (at the highest concentration)

    • Vehicle controls

  • Incubation: Incubate for the standard DDA treatment duration.

  • Viability Assessment: Perform a cytotoxicity assay (e.g., MTT or LDH) to measure cell viability.

  • Data Analysis: Compare the viability of cells co-treated with DDA and NAC to those treated with DDA alone to determine if NAC has a protective effect.

Visualizations

DDA_Cytotoxicity_Pathway DDA 14-Deoxy-11,12- didehydroandrographiside (DDA) ROS ↑ Reactive Oxygen Species (ROS) ↓ Reduced Glutathione (GSH) DDA->ROS ER_Stress Endoplasmic Reticulum (ER) Stress DDA->ER_Stress CellCycleArrest Cell Cycle Arrest DDA->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Autophagy Autophagy ER_Stress->Autophagy Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NAC N-acetylcysteine (NAC) / Glutathione (GSH) NAC->ROS

Caption: Simplified signaling pathways of DDA-induced cytotoxicity.

Experimental_Workflow start Start: Seed Normal Cells in 96-well Plate pretreat Pre-treatment (Optional): Add Antioxidant (e.g., NAC) start->pretreat treat Treatment: Add DDA at various concentrations pretreat->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Data Analysis: Calculate % Viability / IC50 read->analyze end End: Determine Cytotoxic Profile analyze->end

Caption: Workflow for assessing DDA cytotoxicity and cytoprotection.

References

Technical Support Center: Scaling Up 14-Deoxy-11,12-didehydroandrographiside (ddAG) Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of 14-Deoxy-11,12-didehydroandrographiside (ddAG) from Andrographis paniculata. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient scale-up process for your research needs.

I. Experimental Protocols

Large-Scale Extraction of ddAG from Andrographis paniculata

This protocol outlines a method for obtaining a crude extract enriched with ddAG from dried, powdered aerial parts of Andrographis paniculata.

Materials:

  • Dried, powdered Andrographis paniculata (aerial parts)

  • Methanol (reagent grade or higher)

  • Large-scale extraction vessel (e.g., stainless steel percolator or reactor)

  • Filtration system (e.g., filter press or large Buchner funnel with Whatman No. 1 filter paper or equivalent)

  • Rotary evaporator with a large-capacity flask

Procedure:

  • Maceration: Load the powdered plant material into the extraction vessel. For every 1 kg of plant material, add 5-10 L of methanol.

  • Extraction: Agitate the mixture at room temperature (20-25°C) for 24 hours. If the vessel is equipped with a heating jacket, a gentle warming to 40°C can enhance extraction efficiency, but be mindful of potential degradation of thermolabile compounds.

  • Filtration: Separate the methanol extract from the plant biomass by filtration.

  • Repeat Extraction: To maximize yield, repeat the extraction process on the plant biomass two more times with fresh methanol.

  • Concentration: Combine all the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

  • Drying: Dry the crude extract completely under a vacuum to remove any residual solvent.

Purification of ddAG using Large-Scale Column Chromatography

This protocol describes the purification of ddAG from the crude methanol extract using silica gel column chromatography.

Materials:

  • Crude methanol extract of Andrographis paniculata

  • Silica gel (60-120 mesh for large columns)

  • Solvents: Chloroform and Methanol (HPLC grade)

  • Large glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack the chromatography column. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform. In a separate container, take a small amount of silica gel and add the dissolved extract to it, then evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method is preferable for large-scale applications. Carefully load the powdered sample onto the top of the packed column.

  • Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. A typical gradient could be:

    • Chloroform (100%)

    • Chloroform:Methanol (99:1)

    • Chloroform:Methanol (98:2)

    • Continue increasing the methanol percentage as needed.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 500 mL to 1 L, depending on the column size).

  • TLC Monitoring: Monitor the collected fractions by TLC. Use a mobile phase of Chloroform:Methanol (95:5) to develop the plates. Visualize the spots under a UV lamp at 254 nm. The Rf value for ddAG will be higher than that of the more polar andrographolide.

  • Pooling and Concentration: Combine the fractions containing pure ddAG (as determined by TLC) and concentrate them using a rotary evaporator.

  • Crystallization: The concentrated, purified ddAG can be further purified by crystallization from a suitable solvent system, such as methanol-water or ethyl acetate-hexane, to obtain a high-purity crystalline solid.

II. Data Presentation

Table 1: Comparison of Extraction Solvents for ddAG Yield (Small-Scale)

Extraction SolventCrude Extract Yield (% w/w of dried powder)ddAG Content in Extract (% w/w)Overall ddAG Yield (% w/w of dried powder)
Chloroform7.7120.431.58
Ethyl Acetate7.9725.832.06
Acetone6.9221.801.51
Ethanol10.1531.633.21
Methanol12.3532.824.05

Data synthesized from literature reports. Yields can vary based on plant material and extraction conditions.

III. Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Poor quality of plant material.1. Use a more efficient solvent like methanol or ethanol. 2. Increase extraction time or apply gentle heat (up to 40-50°C). 3. Ensure the plant material is of high quality and properly dried and powdered.
Low Purity of Isolated ddAG 1. Poor separation in column chromatography. 2. Co-elution with structurally similar compounds. 3. Incomplete removal of pigments and other impurities.1. Optimize the solvent gradient in column chromatography; a shallower gradient can improve resolution. 2. Consider using a different stationary phase or a secondary purification step like preparative HPLC. 3. Pre-treat the crude extract (e.g., with activated charcoal) to remove pigments before chromatography.
Degradation of ddAG during Processing 1. Exposure to high temperatures. 2. Presence of acidic or basic conditions.1. Keep temperatures below 50°C during extraction and concentration steps. 2. Use neutral solvents and avoid prolonged exposure to acidic or basic conditions.
Difficulty in Crystallization 1. Presence of impurities. 2. Supersaturation not achieved. 3. Inappropriate solvent system.1. Ensure the purity of the ddAG fraction is high before attempting crystallization. 2. Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding with a small crystal can also help. 3. Experiment with different solvent systems to find one that promotes crystal growth.

IV. Frequently Asked Questions (FAQs)

Q1: What is the key difference between isolating ddAG and andrographolide?

A1: ddAG is less polar than andrographolide. This means that during silica gel column chromatography, ddAG will elute earlier than andrographolide when using a normal-phase system (e.g., chloroform-methanol). This difference in polarity is the basis for their chromatographic separation.

Q2: How can I confirm the identity and purity of my isolated ddAG?

A2: The identity of ddAG should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry (MS). The purity can be assessed by High-Performance Liquid Chromatography (HPLC) with a UV detector, where a single sharp peak at the correct retention time indicates high purity.

Q3: Is it possible to convert andrographolide to ddAG?

A3: Yes, ddAG is a known thermal degradation product of andrographolide. Heating andrographolide can lead to the formation of ddAG, though this is not a controlled or efficient method for production.

Q4: What are the storage conditions for purified ddAG?

A4: Purified ddAG should be stored in a cool, dry, and dark place to prevent degradation. It is best stored as a solid in a tightly sealed container.

Q5: Can I use a different chromatography technique for scaling up?

A5: Yes, for larger industrial-scale purification, techniques like Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography can be employed. These offer faster separation times and can handle larger sample loads compared to traditional gravity column chromatography.

V. Mandatory Visualizations

experimental_workflow plant_material Dried & Powdered Andrographis paniculata extraction Large-Scale Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of ddAG Fractions fraction_collection->pooling final_concentration Concentration pooling->final_concentration crystallization Crystallization final_concentration->crystallization pure_ddag Pure Crystalline ddAG crystallization->pure_ddag

Caption: Experimental workflow for the large-scale isolation of ddAG.

apoptosis_pathway ddAG This compound (ddAG) caspase9 Caspase-9 Activation ddAG->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: ddAG-induced apoptosis signaling pathway.

nf_kb_pathway inflammatory_stimuli Inflammatory Stimuli ikb_kinase IKK Activation inflammatory_stimuli->ikb_kinase ikb_degradation IκB Degradation ikb_kinase->ikb_degradation nf_kb_translocation NF-κB Nuclear Translocation ikb_degradation->nf_kb_translocation inflammatory_genes Inflammatory Gene Expression nf_kb_translocation->inflammatory_genes ddAG This compound (ddAG) ddAG->ikb_kinase

Caption: Postulated inhibition of the NF-κB pathway by ddAG.

"14-Deoxy-11,12-didehydroandrographiside" quality control and standardization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Deoxy-11,12-didehydroandrographiside. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a diterpenoid glycoside found in the plant Andrographis paniculata. It is a derivative of 14-Deoxy-11,12-didehydroandrographolide. While the aglycone form is more commonly studied, the glycoside has also been isolated from methanolic extracts of the plant.[1][2][3]

Q2: What are the main challenges in the quality control of this compound?

A2: The primary challenges include:

  • Lack of a dedicated reference standard: A commercially available, certified reference standard for this compound is not as common as for its aglycone, 14-Deoxy-11,12-didehydroandrographolide.

  • Chemical complexity of the plant extract: Andrographis paniculata contains numerous structurally similar diterpenoids and their glycosides, which can interfere with accurate quantification.[4]

  • Potential for degradation: Diterpenoid lactones can be susceptible to degradation under certain conditions, such as high temperatures or extreme pH.[5][6]

  • Variability in phytochemical content: The concentration of this compound can vary in the plant material depending on factors like geographical origin, harvest time, and processing methods.[7]

Q3: Which analytical techniques are most suitable for the quality control of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly used and recommended techniques for the quantification and standardization of andrographolide derivatives.[7][8][9] These methods offer good resolution, sensitivity, and reproducibility. LC-Mass Spectrometry (LC-MS) can be used for identification and structural elucidation.[1]

Q4: Are there any known biological activities of this compound that could be relevant for my research?

A4: While specific studies on the glycoside are limited, its aglycone, 14-Deoxy-11,12-didehydroandrographolide, has demonstrated several biological activities, including anti-inflammatory, anti-biofilm, and hepatoprotective effects.[10][11] The anti-inflammatory activity of related andrographolides is known to be mediated, in part, through the inhibition of the NF-κB signaling pathway.[12] It is plausible that the glycoside form may exhibit similar or related biological activities.

Troubleshooting Guides

Issue 1: Poor resolution or co-elution of peaks in HPLC analysis.
  • Question: I am trying to quantify this compound in a plant extract, but my peak of interest is not well-separated from other components. What should I do?

  • Answer:

    • Optimize the mobile phase: Adjust the gradient profile or the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Introducing a small amount of acid (e.g., formic acid or phosphoric acid) to the aqueous phase can often improve peak shape and resolution for diterpenoid compounds.

    • Change the stationary phase: If optimizing the mobile phase is insufficient, consider using a different HPLC column with a different selectivity (e.g., a phenyl-hexyl column instead of a standard C18).

    • Adjust the flow rate and temperature: Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

    • Sample preparation: Ensure your sample is properly filtered to remove particulate matter that could affect the column performance. Consider a solid-phase extraction (SPE) clean-up step to remove interfering compounds before HPLC analysis.

Issue 2: Low recovery of the compound during extraction.
  • Question: My extraction yield for this compound seems very low. How can I improve it?

  • Answer:

    • Choice of solvent: Diterpenoid glycosides are generally more polar than their aglycone counterparts. While methanol is a common solvent for extraction, you may need to experiment with different solvent systems, such as methanol-water mixtures, to optimize the extraction of the glycoside.[13]

    • Extraction technique: Sonication-assisted extraction is often more efficient than simple maceration.[14] Other techniques like Soxhlet extraction can also be considered, but be mindful of potential thermal degradation.

    • Particle size of plant material: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.

    • Extraction time and temperature: Optimize the duration of the extraction and the temperature. For heat-sensitive compounds, prolonged exposure to high temperatures should be avoided.

Issue 3: Instability of the compound in solution.
  • Question: I am observing a decrease in the peak area of my this compound standard over time. How can I prevent degradation?

  • Answer:

    • Storage conditions: Store standard solutions and extracts in a refrigerator or freezer, protected from light. Amber vials are recommended.

    • Solvent choice: Prepare stock solutions in a solvent in which the compound is stable. For andrographolides, methanol is a commonly used solvent.[9]

    • pH of the solution: Avoid highly acidic or alkaline conditions, as these can promote hydrolysis of the glycosidic bond or degradation of the lactone ring.

    • Fresh preparation: For quantitative analysis, it is best to prepare fresh working solutions from a stock solution daily.

Data Presentation

Table 1: HPLC Method Parameters for Analysis of Andrographolide Derivatives.

ParameterMethod 1Method 2
Column Phenomenex Gemini RP C-18 (250 x 4.6 mm, 5 µm)[8]Reversed-phase C18[14]
Mobile Phase Isocratic: 0.03 M KH2PO4 (pH 3 with H3PO4) : Acetonitrile (40:60)[15]Gradient: Acetonitrile and acidified water[14]
Flow Rate 0.5 mL/min[8]Not specified
Detection UV at 235 nm[8]Not specified
Temperature Room Temperature[8]30 °C[14]

Table 2: Validation Parameters for HPLC Quantification of 14-Deoxy-11,12-didehydroandrographolide. [8]

ParameterValue
Linearity Range 12.5 - 200 µg/mL
Regression Equation y = 56.72x + 1285
Correlation Coefficient (r²) 0.998
Limit of Detection (LOD) 0.864 µg/mL
Limit of Quantification (LOQ) 2.617 µg/mL

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from methods used for 14-Deoxy-11,12-didehydroandrographolide and can be optimized for the glycoside.[8][9]

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Preparation of Sample Solution:

    • Accurately weigh 1 g of finely powdered Andrographis paniculata plant material.

    • Extract with 50 mL of methanol using sonication for 30 minutes.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). Start with a lower percentage of A and gradually increase.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the standard (e.g., around 230-260 nm).

    • Column Temperature: 25-30 °C.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

Quality_Control_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Method cluster_quantification Quantification & Standardization raw_material Raw Material (Andrographis paniculata) extraction Extraction (e.g., Sonication with Methanol) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration sample_solution Sample Solution concentration->sample_solution hplc HPLC Analysis sample_solution->hplc data_acquisition Data Acquisition (Chromatogram) hplc->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification calibration Calibration Curve (Reference Standard) calibration->quantification standardization Standardization (Set Specifications) quantification->standardization Signaling_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) NFkB_complex p65/p50 IκB inflammatory_stimulus->NFkB_complex compound 14-Deoxy-11,12- didehydroandrographiside IKK IKK compound->IKK Inhibits IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocates NFkB_complex->IKK activated by DNA DNA NFkB_translocation->DNA binds to inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->inflammatory_genes activates transcription

References

Validation & Comparative

A Comparative Analysis of 14-Deoxy-11,12-didehydroandrographolide and Andrographolide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the biological activities of 14-Deoxy-11,12-didehydroandrographolide (ddAG) and its structural analog, andrographolide, reveals distinct profiles in anti-inflammatory, anticancer, and antiviral efficacy. This guide synthesizes available experimental data to provide a comprehensive resource for researchers and drug development professionals.

Both 14-Deoxy-11,12-didehydroandrographolide (ddAG) and andrographolide are diterpenoid lactones isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine. While structurally similar, subtle differences in their chemical makeup lead to significant variations in their biological activities and potential therapeutic applications. This guide provides a detailed comparison of their performance in key therapeutic areas, supported by experimental data and methodologies.

Comparative Biological Activity: A Tabular Overview

To facilitate a clear comparison of the potency of ddAG and andrographolide, the following tables summarize their reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values across various assays.

Table 1: Anticancer Activity (IC50 Values)
Cell LineCancer Type14-Deoxy-11,12-didehydroandrographolide (µM)Andrographolide (µM)Reference
U937Human Leukemic13>13[1]
REHHuman Leukemic27>27[1]
JURKATHuman Leukemic35>35[1]
THP-1Human monocytic leukemiaLow IC50Less potent than ddAG[2]
JurkatT-cell leukemiaLow IC50Less potent than ddAG[2]
KKU-M213Cholangiocarcinoma3.37 (Analogue 5a), 3.08 (Analogue 5b)-[3]
KKU-100Cholangiocarcinoma2.93 (Analogue 5a), 3.27 (Analogue 5b)-[3]
MCF-7Breast Cancer-15 (48h)[4]
MDA-MB-231Breast Cancer-30 (48h)[4]

Note: Some studies did not provide a specific IC50 value for andrographolide in the same experiment, but indicated that ddAG was more potent.

Table 2: Antiviral Activity (IC50/EC50 Values)
VirusCell LineParameter14-Deoxy-11,12-didehydroandrographolideAndrographolideReference
Influenza A Virus (IAV)A549IC50 (CPE reduction)5 ± 1 µg/mL-[5]
Influenza A Virus (IAV)MDCKIC50 (CPE reduction)38 ± 1 µg/mL-[5]
HIV-EC5056.8 µg/mL49.0 µg/mL[5]
HSV-1-IC50 (Virucidal)11.1 µg/mL8.28 µg/mL[5]

CPE: Cytopathic Effect

Mechanisms of Action: A Deeper Dive

The differential activities of ddAG and andrographolide can be attributed to their distinct interactions with key cellular signaling pathways.

Anti-inflammatory Activity

Both compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By inhibiting NF-κB activation, both ddAG and andrographolide can effectively suppress the inflammatory cascade.[6]

Furthermore, ddAG has been shown to modulate the NLRP3 inflammasome , a multi-protein complex involved in the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines like IL-1β.[7] Andrographolide also impacts the JAK-STAT signaling pathway , which is involved in cellular proliferation and differentiation and is often dysregulated in inflammatory diseases and cancer.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB Phosphorylates IκB IκB IκB NF-κB NF-κB DNA DNA NF-κB->DNA Translocates & Binds IκB-NF-κB->NF-κB Releases Proteasome Proteasome IκB-NF-κB->Proteasome Ubiquitination Proteasome->IκB Degrades IκB Andrographolide Andrographolide Andrographolide->IKK Inhibits ddAG ddAG ddAG->NF-κB Inhibits Nuclear Translocation Gene Transcription Gene Transcription DNA->Gene Transcription Initiates

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates JAK->JAK Autophosphorylation STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT pSTAT pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates & Binds Andrographolide Andrographolide Andrographolide->JAK Inhibits Gene Transcription Gene Transcription DNA->Gene Transcription Initiates

Anticancer Activity

The anticancer effects of both compounds are multifaceted, involving the induction of cell cycle arrest and apoptosis. ddAG has demonstrated more potent cytotoxic effects against several leukemic cell lines compared to andrographolide.[1][2] The proposed mechanism for ddAG-induced cell death in leukemic cells is dependent on the levels of intracellular reduced glutathione (GSH).[2] Andrographolide, on the other hand, has been shown to induce apoptosis and inhibit the proliferation of various cancer cells, including breast cancer, by modulating pathways such as PI3K/Akt/mTOR.[4]

Antiviral Activity

Both ddAG and andrographolide have shown promise as antiviral agents. ddAG has been reported to inhibit the replication of influenza A virus by restraining the nuclear export of viral ribonucleoprotein complexes.[8] In the context of HIV, both compounds have demonstrated inhibitory activity, with andrographolide targeting the CXCR4 and CCR5 co-receptors to prevent viral entry, while ddAG is suggested to bind to the gp120 viral envelope protein.[5][9]

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of ddAG or andrographolide. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with ddAG/Andrographolide Seed_Cells->Treat_Cells Incubate 3. Incubate (24-72h) Treat_Cells->Incubate Add_MTT 4. Add MTT Solution Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance 7. Measure Absorbance (570nm) Solubilize->Measure_Absorbance Analyze_Data 8. Calculate IC50 Measure_Absorbance->Analyze_Data

NF-κB Activation Assessment (Luciferase Reporter Assay)

This assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the transcription and translation of the luciferase enzyme, which produces a luminescent signal in the presence of its substrate.

Procedure:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of ddAG or andrographolide for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for an appropriate period (e.g., 6-24 hours) to allow for luciferase expression.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition compared to the stimulated control.[10][11][12][13][14]

Antiviral Activity Assessment (Plaque Reduction Assay)

This is a standard virological assay to quantify the infectivity of a virus and the inhibitory effect of antiviral compounds.

Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus. The spread of the virus is restricted by a semi-solid overlay, resulting in the formation of localized areas of cell death or "plaques." The number of plaques is proportional to the number of infectious virus particles.

Procedure:

  • Cell Seeding: Plate susceptible cells (e.g., MDCK for influenza virus) in 6- or 12-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of ddAG or andrographolide for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days for influenza virus).

  • Plaque Visualization: Fix the cells with a fixative (e.g., 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[15][16][17][18][19]

Conclusion

Both 14-Deoxy-11,12-didehydroandrographolide and andrographolide are promising natural compounds with a broad spectrum of biological activities. While they share common mechanisms of action, such as the inhibition of the NF-κB pathway, there are clear differences in their potency and specific molecular targets. ddAG appears to be a more potent cytotoxic agent against certain cancer cell lines, particularly leukemia, and exhibits significant anti-influenza virus activity. Andrographolide has been more extensively studied for its anti-inflammatory effects through the modulation of multiple signaling pathways, including JAK-STAT.

The choice between these two compounds for further research and development will depend on the specific therapeutic target. The data and protocols presented in this guide provide a solid foundation for researchers to design and conduct experiments to further elucidate the therapeutic potential of these fascinating natural products.

References

Bioavailability Showdown: 14-Deoxy-11,12-didehydroandrographiside vs. Its Aglycone, 14-Deoxy-11,12-didehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis for researchers and drug development professionals.

In the realm of natural product pharmacology, understanding the bioavailability of a compound is paramount to harnessing its therapeutic potential. This guide provides a detailed comparison of the oral bioavailability of the diterpenoid glycoside, 14-Deoxy-11,12-didehydroandrographiside, and its aglycone, 14-Deoxy-11,12-didehydroandrographolide (deAND). This analysis is based on available preclinical data and established principles of pharmacokinetics.

Executive Summary

It is generally understood that the glycosidic moiety of a compound significantly influences its physicochemical properties, thereby affecting its bioavailability. Typically, glycosides exhibit increased water solubility and molecular size compared to their aglycones, which can impact their ability to permeate the intestinal epithelium. Often, glycosides undergo hydrolysis by intestinal microflora to release the aglycone, which is then absorbed.

This guide will present the known pharmacokinetic parameters of deAND and discuss the anticipated, yet unconfirmed, bioavailability of its glycoside precursor based on established principles of drug metabolism.

Chemical Structures

This compound

14-Deoxy-11,12-didehydroandrographolide (deAND)

Comparative Bioavailability Data

The following tables summarize the available pharmacokinetic data for 14-Deoxy-11,12-didehydroandrographolide (deAND) in Sprague-Dawley rats. No direct experimental data for the oral bioavailability of this compound has been identified in the reviewed literature.

Table 1: Oral Pharmacokinetic Parameters of 14-Deoxy-11,12-didehydroandrographolide (deAND) in Rats

ParameterValue (Mean ± SD)
Dose 50 mg/kg
Cmax 2.65 ± 0.68 µg/mL
Tmax 0.29 ± 0.15 h
AUC(0-24h) 6.30 ± 1.66 µg/mL•h
t1/2 3.56 ± 1.05 h
Oral Bioavailability 3.42%

Data sourced from a study in Sprague-Dawley rats[1].

Table 2: Bioavailability Comparison

CompoundOral BioavailabilityNotes
This compound Data not availableExpected to undergo hydrolysis to the aglycone prior to significant absorption.
14-Deoxy-11,12-didehydroandrographolide (deAND) 3.42% (in rats)[1]Demonstrates low oral bioavailability in preclinical studies.

Experimental Protocols

The pharmacokinetic data for 14-Deoxy-11,12-didehydroandrographolide (deAND) was obtained from a study utilizing the following methodology:

Animal Model: Male Sprague-Dawley rats were used for the study.

Administration: A single oral dose of 50 mg/kg of deAND was administered.

Sample Collection: Blood samples were collected at various time points post-administration.

Analytical Method: The concentration of deAND in plasma samples was determined using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Signaling Pathways

14-Deoxy-11,12-didehydroandrographolide (deAND) has been shown to modulate the expression of hepatic drug-metabolizing enzymes and drug transporters. This is achieved through the activation of several key nuclear receptors and transcription factors.

G cluster_receptors Nuclear Receptors / Transcription Factors cluster_enzymes Drug Metabolizing Enzymes & Transporters deAND 14-Deoxy-11,12-didehydro- andrographolide (deAND) AhR AhR deAND->AhR activates PXR PXR deAND->PXR activates Nrf2 Nrf2 deAND->Nrf2 activates CYP_Isozymes CYP Isozymes AhR->CYP_Isozymes upregulates PXR->CYP_Isozymes upregulates Transporters Drug Transporters PXR->Transporters upregulates UGT1A1 UGT1A1 Nrf2->UGT1A1 upregulates NQO1 NQO1 Nrf2->NQO1 upregulates GSTP GSTP Nrf2->GSTP upregulates

Figure 1. Signaling pathway of deAND in up-regulating hepatic drug metabolism.

Discussion and Future Directions

The available data indicates that 14-Deoxy-11,12-didehydroandrographolide (deAND), the aglycone, exhibits low oral bioavailability in rats.[1] This is a common characteristic of many diterpenoids.

For its glycoside counterpart, this compound, several possibilities regarding its bioavailability exist:

  • Hydrolysis in the Gut: The glycoside may be hydrolyzed by intestinal enzymes or gut microflora into the aglycone (deAND), which is then absorbed. In this scenario, the bioavailability of the glycoside would be dependent on the extent and rate of this conversion.

  • Limited Direct Absorption: Due to its larger size and increased polarity, the intact glycoside is likely to have very limited passive diffusion across the intestinal membrane.

  • Transporter-Mediated Uptake: The possibility of active transport mechanisms for the glycoside cannot be entirely ruled out but remains to be investigated.

To provide a definitive comparison, further research is essential. Specifically, pharmacokinetic studies directly comparing the oral administration of this compound with deAND in the same animal model are required. Such studies would elucidate the role of the glycosidic moiety in the overall bioavailability and inform formulation strategies for potential therapeutic applications.

Conclusion

References

A Comparative Analysis of the Bioactivity of 14-Deoxy-11,12-didehydroandrographolide Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the cytotoxic and anti-inflammatory properties of 14-Deoxy-11,12-didehydroandrographolide, a key bioactive compound isolated from Andrographis paniculata, reveals its potential as a therapeutic agent. This guide provides a cross-validation of its bioactivity in diverse cell lines, offering a comparative perspective against its well-known analogue, andrographolide.

Note on Nomenclature: The initial topic specified "14-Deoxy-11,12-didehydroandrographiside". However, the vast majority of published research focuses on a closely related and more extensively studied compound, "14-Deoxy-11,12-didehydroandrographolide". Both are diterpenoids from Andrographis paniculata, but the latter is the primary subject of the bioactivity data presented herein. This guide will focus on 14-Deoxy-11,12-didehydroandrographolide due to the availability of robust experimental data.

Comparative Bioactivity: Cytotoxicity and Anti-inflammatory Effects

14-Deoxy-11,12-didehydroandrographolide has demonstrated significant cytotoxic effects against a range of cancer cell lines, particularly those of leukemic origin. Its anti-inflammatory properties have also been well-documented, often linked to the inhibition of the NF-κB signaling pathway.

Cytotoxicity Data

The cytotoxic activity of 14-Deoxy-11,12-didehydroandrographolide, as measured by the half-maximal inhibitory concentration (IC50) or effective dose (ED50), varies across different cancer cell lines. The data below, compiled from multiple studies, illustrates this differential activity.

Cell LineCancer TypeIC50/ED50 (µM)Alternative CompoundAlternative's IC50/ED50 (µM)Reference
U937Histiocytic Lymphoma13AndrographolideNot specified as more potent[1]
REHAcute Lymphoblastic Leukemia27AndrographolideNot specified as more potent[1]
JURKATAcute T-cell Leukemia35AndrographolideNot specified as more potent[1]
THP-1Acute Monocytic LeukemiaLow (not specified)AndrographolideLess potent[2]
KKU-M213Cholangiocarcinoma3.37 (Analogue 5a) / 3.08 (Analogue 5b)EllipticineNot specified[3][4]
KKU-100Cholangiocarcinoma2.93 (Analogue 5a) / 3.27 (Analogue 5b)EllipticineNot specified[3][4]
PC-3Prostate CancerModerate (not specified)Not specifiedNot specified[2]
MDAMBBreast CancerModerate (not specified)Not specifiedNot specified[2]

It is noteworthy that in some studies, synthetic analogues of 14-Deoxy-11,12-didehydroandrographolide have shown even more potent cytotoxicity against specific cancer cell lines, such as cholangiocarcinoma.[3][4]

Anti-inflammatory Activity

In contrast to its cytotoxic effects on cancer cells, 14-Deoxy-11,12-didehydroandrographolide has been shown to be non-cytotoxic to several non-cancerous cell lines, highlighting its potential as a selective anti-inflammatory agent.[5][6] It has been observed to inhibit the activation of NF-κB, a key regulator of inflammatory responses.[7]

Cell LineCell TypeBioactivityComparisonReference
A549Human Lung EpithelialNon-cytotoxicAndrographolide showed cytotoxicity[5][6]
BEAS-2BHuman Lung EpithelialNon-cytotoxicAndrographolide showed cytotoxicity[5][6]
RBL-2H3Rat Basophilic LeukemiaNon-cytotoxicAndrographolide showed cytotoxicity[5][6]
RAW 264.7Murine MacrophageInhibition of NF-κB transactivation, decreased TNF-α, IL-6, MIP-2, and NO secretionLess potent than some of its acetylated derivatives[8]
MES-13Murine Renal MesangialAttenuated high glucose-induced fibrosis and apoptosisMore potent than andrographolide in reducing caspase-3, TGF-β, and PAI-1[9]

Signaling Pathways and Mechanisms of Action

The biological effects of 14-Deoxy-11,12-didehydroandrographolide are mediated through its interaction with key cellular signaling pathways.

Apoptosis Induction in Cancer Cells

In leukemic cells, 14-Deoxy-11,12-didehydroandrographolide induces apoptosis through the intrinsic pathway, characterized by the activation of caspase-9 and caspase-3.[1] This process is often associated with a decrease in the intracellular levels of reduced glutathione (GSH), suggesting a redox-mediated cell death mechanism in cell lines like THP-1.[2]

14-Deoxy-11,12-didehydroandrographolide 14-Deoxy-11,12-didehydroandrographolide GSH_depletion GSH Depletion 14-Deoxy-11,12-didehydroandrographolide->GSH_depletion Procaspase9 Pro-caspase-9 14-Deoxy-11,12-didehydroandrographolide->Procaspase9 GSH_depletion->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by 14-Deoxy-11,12-didehydroandrographolide.

NF-κB Inhibition in Inflammation

A primary mechanism for its anti-inflammatory effects is the inhibition of the NF-κB pathway.[7] By preventing the nuclear translocation of the p65 subunit of NF-κB, it downregulates the expression of pro-inflammatory cytokines and mediators.[5][6]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_p65_p50 IκB-p65/p50 Complex IKK->IkB_p65_p50 Phosphorylates IκB p65_p50 p65/p50 Dimer IkB_p65_p50->p65_p50 IκB Degradation Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression 14_DDA 14-Deoxy-11,12- didehydroandrographolide 14_DDA->p65_p50 Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the bioactivity of 14-Deoxy-11,12-didehydroandrographolide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 14-Deoxy-11,12-didehydroandrographolide or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent (Incubate 2-4h) B->C D Solubilize Formazan (e.g., with DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample to confirm the mechanism of action, such as the activation of caspases or the inhibition of NF-κB translocation.

  • Protein Extraction: Lyse treated and control cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-p65).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

References

14-Deoxy-11,12-didehydroandrographiside: A Comparative Efficacy Analysis Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographiside (ddAG), a diterpenoid lactone isolated from Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of the efficacy of ddAG against standard-of-care drugs in the therapeutic areas of oncology, inflammatory disorders, and metabolic diseases. The information presented herein is based on available preclinical data and is intended to serve as a resource for researchers and professionals in drug discovery and development.

Anticancer Efficacy

ddAG has demonstrated notable cytotoxic effects against various cancer cell lines, particularly in leukemia and cholangiocarcinoma. This section compares its in vitro efficacy with standard chemotherapeutic agents.

Table 1: Comparative in vitro Cytotoxicity of ddAG and Standard Chemotherapeutic Drugs
Therapeutic AreaCell LineCompoundIC50 / ED50 (µM)AssayReference
Leukemia U937 (Human promonocytic leukemia)14-Deoxy-11,12-didehydroandrographolide13MTT Assay[1]
THP-1 (Human acute monocytic leukemia)14-Deoxy-11,12-didehydroandrographolide (AND2)Low IC50 valuesMTT Assay
U937Cytarabine (AraC)~0.1-1 (Varies by study)MTT Assay
Cholangiocarcinoma KKU-M21314-Deoxy-11,12-didehydroandrographolide Analogues (5a, 5b)3.37, 3.08Not Specified[2]
KKU-10014-Deoxy-11,12-didehydroandrographolide Analogues (5a, 5b)2.93, 3.27Not Specified[2]
KKU-213Gemcitabine14.73MTT Assay
KKU-213Cisplatin16MTT Assay

Note: Direct comparison of IC50/ED50 values should be made with caution due to potential variations in experimental protocols between studies.

Experimental Protocols: Anticancer Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

This colorimetric assay is a standard method for assessing cell viability and proliferation. The protocol generally involves:

  • Cell Seeding: Cancer cell lines (e.g., U937, THP-1, KKU-M213, KKU-100) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of ddAG or standard chemotherapeutic agents (e.g., Cytarabine, Gemcitabine, Cisplatin) for a specified duration (typically 24-72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway: NF-κB Inhibition by ddAG

A key mechanism underlying the anticancer and anti-inflammatory effects of ddAG is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

NF_kB_Inhibition NF-κB Signaling Pathway and Inhibition by ddAG cluster_nucleus NF-κB Signaling Pathway and Inhibition by ddAG TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Gene Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene ddAG 14-Deoxy-11,12- didehydroandrographiside ddAG->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by ddAG.

Anti-inflammatory Efficacy

ddAG has shown potent anti-inflammatory properties, particularly in preclinical models of asthma. Its efficacy is compared here with standard anti-inflammatory treatments.

Table 2: Comparative Anti-inflammatory Effects of ddAG and Standard Drugs in an Asthma Model
ModelCompoundDosage/ConcentrationKey FindingsReference
Ovalbumin-induced mouse model of asthma 14-Deoxy-11,12-didehydroandrographolideNot specifiedAttenuated airway eosinophilia, mucus production, mast cell degranulation, and pro-inflammatory biomarker expression. Blocked p65 nuclear translocation.[3]
Ovalbumin-induced mouse model of asthma Fluticasone (inhaled corticosteroid)6 mg/mlReduced airway hyperresponsiveness and inflammation to near-naive levels. Reduced mucin-containing cells.
Experimental Protocols: Animal Model of Asthma

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model:

This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory drugs.

  • Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide.

  • Challenge: Following sensitization, the mice are challenged with aerosolized OVA to induce an asthmatic response.

  • Treatment: ddAG or a standard drug like fluticasone is administered to the mice, often before or during the challenge phase.

  • Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to analyze the influx of inflammatory cells (e.g., eosinophils). Lung tissue is examined for histopathological changes.

  • Measurement of Inflammatory Mediators: Levels of cytokines (e.g., IL-4, IL-5, IL-13) and OVA-specific IgE in BAL fluid and serum are measured.

  • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is assessed.

Experimental_Workflow Experimental Workflow for In Vitro Cytotoxicity Testing Start Start Seeding Seed Cancer Cells in 96-well Plates Start->Seeding Incubation1 Incubate Overnight Seeding->Incubation1 Treatment Treat with ddAG or Standard Drug Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT Add MTT Reagent Incubation2->MTT Incubation3 Incubate for 2-4h MTT->Incubation3 Solubilize Add Solubilization Solution Incubation3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A generalized workflow for determining the IC50 of a compound using the MTT assay.

Hepatoprotective and Metabolic Effects

ddAG has also been investigated for its potential to mitigate liver injury in non-alcoholic steatohepatitis (NASH) and to improve outcomes in diabetic nephropathy.

Table 3: Comparative Efficacy of ddAG and Standard Drugs in Metabolic Disease Models
Therapeutic AreaModelCompoundKey FindingsReference
Non-alcoholic Steatohepatitis (NASH) High-fat and high-cholesterol diet-fed mice14-Deoxy-11,12-didehydroandrographolide (deAND)Reduced plasma alanine aminotransferase, hepatic cholesterol accumulation, TNF-α, and histological lesions.[4]
NASH High-fructose, high-trans-fat diet-fed micePioglitazoneImproved whole-body and adipose insulin sensitivity, reduced intrahepatic triglyceride content.[5][6]
Diabetic Nephropathy High glucose-cultured murine renal mesangial cells14-Deoxy-11,12-didehydroandrographolide (AP2)Showed more potent activity than andrographolide in reducing markers of apoptosis and fibrosis.
Diabetic Nephropathy Streptozotocin-induced diabetic miceCaptopril (ACE inhibitor)Significantly reduced blood pressure and urinary albumin excretion.
Experimental Protocols: Metabolic Disease Models

High-Fat and High-Cholesterol (HFHC) Diet-Induced NASH Mouse Model:

  • Induction: Mice are fed an HFHC diet for an extended period (e.g., 7-11 weeks) to induce features of NASH, including steatosis, inflammation, and liver injury.

  • Treatment: ddAG or a standard drug like pioglitazone is administered, often as a supplement in the diet.

  • Biochemical Analysis: Plasma levels of liver enzymes (e.g., ALT, AST) and lipids are measured.

  • Histological Analysis: Liver tissues are examined for steatosis, inflammation, and fibrosis.

  • Gene and Protein Expression: The expression of genes and proteins related to inflammation (e.g., TNF-α) and fibrosis is analyzed.

Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model:

  • Induction: Diabetes is induced in mice by a single or multiple injections of STZ, which is toxic to pancreatic β-cells.

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels.

  • Treatment: Once diabetes is established, mice are treated with ddAG or a standard drug like captopril.

  • Assessment of Renal Function: Key parameters of kidney function, such as urinary albumin excretion and creatinine clearance, are monitored.

  • Histopathological Examination: Kidney tissues are examined for structural changes associated with diabetic nephropathy, such as glomerular hypertrophy and mesangial expansion.

Conclusion

The available preclinical data suggests that this compound exhibits promising efficacy in the areas of oncology, inflammation, and metabolic diseases. Its cytotoxic effects against leukemia and cholangiocarcinoma cell lines are noteworthy, although further studies are required for a direct quantitative comparison with standard chemotherapies under identical conditions. In models of asthma and NASH, ddAG demonstrates significant anti-inflammatory and hepatoprotective effects, comparable in mechanism to some standard therapies. The primary mechanism of action appears to be linked to the inhibition of the NF-κB signaling pathway. Further research, including head-to-head in vivo studies and elucidation of its pharmacokinetic and safety profiles, is warranted to fully establish the therapeutic potential of ddAG in comparison to current standard-of-care drugs.

References

A Comparative Guide to the Isolation and Purification of 14-Deoxy-11,12-didehydroandrographiside and Related Diterpenoids from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the isolation and purification of 14-Deoxy-11,12-didehydroandrographiside and its structural analogs, andrographolide and neoandrographolide, from the medicinal plant Andrographis paniculata. The information presented herein is intended to assist researchers in selecting the most effective and efficient methods for obtaining these valuable bioactive compounds for further study and drug development.

Data Presentation: Comparison of Isolation and Purification Methods

The following tables summarize quantitative data on the yield and purity of this compound, andrographolide, and neoandrographolide using various isolation and purification techniques.

Table 1: Comparison of Extraction Solvents for this compound from Andrographis paniculata

SolventYield of Crude Extract (% w/w of dried powder)This compound Content in Extract (% w/w)
Methanol12.3532.82[1]
Ethanol10.1531.63[1]
Ethyl acetate7.9725.83[1]
Acetone6.9221.80[1]
Chloroform7.7120.43[1]

Table 2: Comparison of Purification Methods for Andrographolide

MethodPurityYieldReference
Cooling Crystallization95%90-96% recovery
Supercritical CO2 Anti-solvent Crystallization>99%>50% (from extract)[2]
Organic Solvent Nanofiltration and Crystallization95.2%-[3]
Column Chromatography and Crystallization-0.47% (of dry weight)[4]

Table 3: Purification of Andrographolide and Neoandrographolide by High-Speed Counter-Current Chromatography (HSCCC)

CompoundPurityYield (from a single 280-min separation)
Andrographolide99.9%189 mg[5]
Neoandrographolide98.5%9.5 mg[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below.

Protocol 1: Solvent Extraction of this compound[1]
  • Plant Material Preparation: Dried and finely powdered leaves of Andrographis paniculata are used as the starting material.

  • Extraction: A known weight of the powdered plant material is extracted with a selected solvent (methanol, ethanol, ethyl acetate, acetone, or chloroform) at a solid-to-liquid ratio of 1:10 (w/v). The extraction is typically carried out at room temperature with agitation for 24 hours.

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification: The content of this compound in the crude extract is determined using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification of Andrographolide by Cooling Crystallization[2]
  • Extraction: Andrographolide is extracted from the powdered plant material using methanol.

  • Charcoal Treatment: The crude methanol extract is treated with activated charcoal to remove pigments and other impurities.

  • Concentration: The clarified extract is concentrated by evaporation.

  • Crystallization: The concentrated extract is cooled to induce crystallization of andrographolide.

  • Isolation and Drying: The andrographolide crystals are collected by filtration, washed, and dried.

Protocol 3: Purification of Andrographolide and Neoandrographolide by HSCCC[6]
  • Solvent System: A two-phase solvent system of water-methanol-ethyl acetate-n-hexane (2.5:2.5:4:1 v/v/v/v) is prepared and equilibrated.

  • Sample Preparation: A crude extract of Andrographis paniculata is dissolved in a mixture of the upper and lower phases of the solvent system.

  • HSCCC Separation: The sample solution is injected into the HSCCC instrument. The separation is performed by eluting with the mobile phase at a specific flow rate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify and quantify andrographolide and neoandrographolide.

Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its isolation.

experimental_workflow start Dried Andrographis paniculata Powder extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification crude_extract->purification column_chrom Column Chromatography (Silica Gel) purification->column_chrom Method 1 crystallization Crystallization purification->crystallization Method 2 hsccc HSCCC purification->hsccc Method 3 analysis Analysis (HPLC, NMR, MS) column_chrom->analysis crystallization->analysis hsccc->analysis pure_compound Pure 14-Deoxy-11,12- didehydroandrographiside analysis->pure_compound

General workflow for isolation and purification.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb_p65_p50_ikb p65/p50-IκBα (Inactive) nfkb_p65_p50 NF-κB (p65/p50) nfkb_p65_p50_n p65/p50 nfkb_p65_p50->nfkb_p65_p50_n Translocation nfkb_p65_p50_ikb->nfkb_p65_p50 Degradation of IκBα compound 14-Deoxy-11,12- didehydroandrographiside compound->ikk Inhibits dna DNA nfkb_p65_p50_n->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound 14-Deoxy-11,12- didehydroandrographiside pro_caspase9 Pro-caspase-9 compound->pro_caspase9 Induces activation caspase9 Caspase-9 (Active) pro_caspase9->caspase9 pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Activates caspase3 Caspase-3 (Active) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

References

In Vivo Validation of 14-Deoxy-11,12-didehydroandrographiside: A Comparative Analysis of its Hepatoprotective and Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vivo validation of the in vitro findings for 14-Deoxy-11,12-didehydroandrographiside (deAND), a major diterpenoid from Andrographis paniculata. We present a comparative analysis of its performance against other bioactive compounds from the same plant, namely Andrographolide and Neoandrographolide, with a focus on hepatoprotective and anti-inflammatory activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Hepatoprotective Effects: In Vivo Validation

Recent in vivo studies have substantiated the hepatoprotective effects of deAND, previously observed in vitro. A key study investigated its efficacy in a mouse model of non-alcoholic steatohepatitis (NASH) induced by a high-fat and high-cholesterol (HFHC) diet.

Comparative Performance Data

The following table summarizes the key quantitative data from an in vivo study on deAND in a HFHC diet-induced mouse model of steatohepatitis.[1][2]

ParameterControl GroupHFHC Diet GroupHFHC + 0.1% deAND Group
Plasma Alanine Aminotransferase (ALT) Activity (U/L)25.4 ± 3.148.7 ± 5.230.1 ± 4.5#
Hepatic Cholesterol (mg/g)1.8 ± 0.212.6 ± 1.57.9 ± 1.1#
Hepatic Tumor Necrosis Factor-α (TNF-α) (pg/mg protein)18.2 ± 2.135.4 ± 4.322.5 ± 2.8#
Hepatic NLRP3 Protein Level (relative to control)1.02.8 ± 0.41.5 ± 0.3#
Hepatic Caspase-1 Protein Level (relative to control)1.02.5 ± 0.31.3 ± 0.2#
Hepatic IL-1β Protein Level (relative to control)1.03.1 ± 0.51.7 ± 0.4#
Hepatic Nrf2 mRNA Expression (relative to control)1.01.5 ± 0.22.1 ± 0.3#
Hepatic Heme Oxygenase-1 (HO-1) Protein Level (relative to control)1.01.8 ± 0.32.5 ± 0.4#

*p < 0.05 compared to the Control group. #p < 0.05 compared to the HFHC group.

Experimental Protocol: High-Fat and High-Cholesterol (HFHC) Diet-Induced Steatohepatitis in Mice
  • Animal Model: Male C57BL/6J mice, 6 weeks old.

  • Acclimatization: Mice are acclimatized for one week with a standard pellet diet.

  • Diet Groups:

    • Control Group: Fed a standard low-fat diet.

    • HFHC Group: Fed a high-fat (20% lard) and high-cholesterol (1.5%) diet.

    • Treatment Groups: Fed an HFHC diet supplemented with 0.05% or 0.1% deAND.

  • Duration: The experimental diet is provided for 11 weeks.

  • Sample Collection: At the end of the experiment, blood and liver tissues are collected for biochemical and histological analysis. Plasma ALT is measured as a marker of liver damage. Hepatic cholesterol and triglyceride levels are quantified. Protein levels of inflammatory markers (TNF-α, NLRP3, Caspase-1, IL-1β) and antioxidant pathway components (Nrf2, HO-1) are determined by Western blotting or ELISA.

Signaling Pathways Involved in Hepatoprotection

The hepatoprotective effects of deAND are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

hepatoprotective_pathways cluster_nrf2 Nrf2 Antioxidant Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway deAND 14-Deoxy-11,12-didehydro- andrographiside Nrf2 Nrf2 deAND->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Upregulates GSH_enzymes GSH Enzymes ARE->GSH_enzymes [Antioxidant Effects] [Antioxidant Effects] HO1->[Antioxidant Effects] GSH_enzymes->[Antioxidant Effects] HFHC_diet HFHC Diet NLRP3 NLRP3 HFHC_diet->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b IL-1β Caspase1->IL1b Cleaves pro-IL-1β to [Inflammation] [Inflammation] IL1b->[Inflammation] deAND_nlrp3 14-Deoxy-11,12-didehydro- andrographiside deAND_nlrp3->NLRP3 Inhibits

Hepatoprotective Signaling Pathways of deAND

Anti-Inflammatory Effects: In Vivo Validation in an Asthma Model

The anti-inflammatory properties of deAND have been validated in a mouse model of allergic airway inflammation (asthma), demonstrating its potential for treating respiratory inflammatory diseases.

Comparative Performance Data

The following table presents a comparison of the anti-inflammatory effects of deAND and Andrographolide in an ovalbumin (OVA)-induced mouse model of asthma.

ParameterControl GroupOVA-Challenged GroupOVA + Andrographolide (30 mg/kg)OVA + deAND (30 mg/kg)
Total Cells in BALF (x10^4)2.5 ± 0.545.2 ± 5.110.1 ± 1.5#12.3 ± 1.8#
Eosinophils in BALF (x10^4)0.1 ± 0.0225.8 ± 3.23.2 ± 0.6#4.1 ± 0.7#
IL-4 in BALF (pg/mL)< 1085.4 ± 9.222.1 ± 3.5#28.6 ± 4.1#
IL-5 in BALF (pg/mL)< 562.7 ± 7.515.3 ± 2.8#18.9 ± 3.2#
IL-13 in BALF (pg/mL)< 15120.5 ± 14.335.8 ± 5.1#42.4 ± 6.3#
Serum OVA-specific IgE (U/mL)< 125.6 ± 3.88.9 ± 1.5#10.2 ± 1.9#

*p < 0.05 compared to the Control group. #p < 0.05 compared to the OVA-Challenged group. Data for Andrographolide is sourced from related studies for comparative context.[3]

Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
  • Animal Model: BALB/c mice, 6-8 weeks old.

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.

  • Challenge: From day 21 to 23, mice are challenged with aerosolized OVA for 30 minutes each day.

  • Treatment: Treatment groups receive intraperitoneal injections of deAND or a comparator compound (e.g., Andrographolide) one hour before each OVA challenge.

  • Sample Collection and Analysis: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine total and differential inflammatory cell counts and cytokine levels (IL-4, IL-5, IL-13). Blood is collected to measure serum levels of OVA-specific IgE.

Experimental Workflow and Signaling Pathway

The workflow for in vivo evaluation and the key signaling pathway implicated in the anti-inflammatory action of deAND are depicted below.

experimental_workflow cluster_workflow In Vivo Asthma Model Workflow start Start: BALB/c mice sensitization Sensitization: OVA + Alum (i.p.) on Days 0 & 14 start->sensitization challenge Challenge: Aerosolized OVA on Days 21-23 sensitization->challenge treatment Treatment: deAND or Vehicle (i.p.) 1h before challenge challenge->treatment analysis Analysis (Day 24): BALF cell count & cytokines Serum IgE Histopathology treatment->analysis end End analysis->end

Experimental Workflow for Asthma Model

The anti-inflammatory effects of deAND in the asthma model are largely attributed to the inhibition of the NF-κB signaling pathway.

nfkb_pathway cluster_nfkb NF-κB Signaling Pathway in Inflammation cluster_nucleus NF-κB Signaling Pathway in Inflammation allergen Allergen (OVA) receptor Receptor Activation allergen->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades and releases nucleus Nucleus NFkB->nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-4, IL-5, etc.) deAND 14-Deoxy-11,12-didehydro- andrographiside deAND->IKK Inhibits NFkB_nucleus NF-κB DNA DNA NFkB_nucleus->DNA DNA->Cytokines Transcription

NF-κB Signaling Pathway Inhibition by deAND

Conclusion

The presented in vivo data strongly support the in vitro findings for this compound, establishing it as a potent hepatoprotective and anti-inflammatory agent. Its efficacy is comparable to that of Andrographolide in the context of allergic airway inflammation. The mechanisms of action involve the modulation of the Nrf2, NLRP3, and NF-κB signaling pathways. These findings highlight deAND as a promising candidate for further preclinical and clinical development for the treatment of liver and inflammatory diseases.

References

Comparative analysis of "14-Deoxy-11,12-didehydroandrographiside" from different Andrographis species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 14-Deoxy-11,12-didehydroandrographolide, a significant bioactive diterpenoid lactone predominantly isolated from Andrographis paniculata. While this compound is a key constituent of Andrographis paniculata, a plant with a long history in traditional medicine, there is a notable lack of comparative data regarding its prevalence and specific biological activities when sourced from other Andrographis species. This document, therefore, focuses on the extensive research conducted on the compound from A. paniculata, presenting quantitative data, experimental methodologies, and known signaling pathways to serve as a foundational reference for further research and drug development.

Quantitative Analysis

The concentration of 14-Deoxy-11,12-didehydroandrographolide in Andrographis paniculata varies depending on the extraction method and solvent used. Methanol extraction has been shown to be particularly effective.[1] The following tables summarize findings from quantitative studies.

Table 1: Content of 14-Deoxy-11,12-didehydroandrographolide in A. paniculata Extracts

Extraction SolventYield of Crude Extract (% w/w)14-Deoxy-11,12-didehydroandrographolide Content in Dried Powder (% w/w)14-Deoxy-11,12-didehydroandrographolide Content in Extract (% w/w)
Chloroform7.711.57520.43
Ethyl acetate7.972.05825.83
Acetone6.921.50821.80
Methanol12.354.05332.82
Ethyl acetate: Methanol (1:1)10.153.21031.63

Source: Adapted from Suresh kumar et al., 2012.[1][2]

Table 2: Yield of Diterpenoids from Microwave-Assisted Extraction of A. paniculata

CompoundYield (mg/g DW)
Andrographolide10.926 ± 0.053
14-Deoxy-11,12-didehydroandrographolide 4.336 ± 0.215
Neoandrographolide5.698 ± 0.252

DW: Dry Weight. Optimized conditions: 140 W microwave power with 85% ethanol.[3]

Comparative Biological Activities

14-Deoxy-11,12-didehydroandrographolide exhibits a wide range of pharmacological effects and is often compared to andrographolide, the most abundant diterpenoid in A. paniculata. A key advantage of 14-Deoxy-11,12-didehydroandrographolide is its lower cytotoxicity compared to andrographolide.[4]

Table 3: Comparison of Biological Activities

Biological Activity14-Deoxy-11,12-didehydroandrographolide (DDAP)Andrographolide (AP1)Key Findings
Anti-inflammatory Potent activity.High activity.DDAP retains anti-inflammatory effects for asthma, likely through NF-κB inhibition, but without the cytotoxicity of andrographolide.[5]
Anticancer Potent activity against leukemic cells (IC50 of 13 μM on U937 cells).[6]Exhibits anticancer properties.A retracted study suggested DDAP induces robust apoptosis in leukemic cells through caspase-3 and -9 activation.[6]
Cardiovascular Induces vasorelaxation and decreases heart rate.Less potent than DDAP.DDAP is the most potent of the major diterpenoids in A. paniculata for these effects.[7]
Hepatoprotective Ameliorates steatohepatitis and liver injury.Known hepatoprotective effects.DDAP increases antioxidant and anti-inflammatory activities in the liver.[8]
Anti-diabetic Nephropathy More potent in reducing apoptosis and fibrosis markers.Reduces markers of diabetic nephropathy.In a high-glucose environment, DDAP was more effective at reducing caspase-3, TGF-β, and PAI-1.[9]
Antiviral Inhibits H5N1 virus replication.Exhibits antiviral properties.DDAP reduces viral nucleoprotein production and expression of inflammatory cytokines stimulated by H5N1 infection.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of 14-Deoxy-11,12-didehydroandrographolide.

Isolation and Quantification by HPLC

A common method for the isolation and quantification of 14-Deoxy-11,12-didehydroandrographolide is High-Performance Liquid Chromatography (HPLC).[2][10]

  • Extraction : Powdered A. paniculata is extracted with a solvent such as methanol. The extract is then filtered and concentrated.[9]

  • Isolation : The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions containing the compound are collected and can be further purified by re-crystallization.[9]

  • HPLC Analysis :

    • Column : Phenomenex Gemini RP C-18 (5 μ, 250 × 4.6 mm).[2][10]

    • Mobile Phase : An isocratic mobile phase is often used. One example is a 40:60 mixture of 0.03 M potassium dihydrogen orthophosphate (pH adjusted to 3 with phosphoric acid) and acetonitrile.[9]

    • Flow Rate : 0.5 mL/min.[2][10]

    • Detection : UV detection at 235 nm.[2][10]

    • Quantification : A calibration curve is generated using a standard solution of the isolated compound. The concentration in samples is determined by comparing peak areas to this curve.[9]

Assessment of Anti-inflammatory Activity in a Mouse Model of Asthma
  • Animal Model : BALB/c mice are sensitized and challenged with ovalbumin (OVA) to induce allergic airway inflammation.

  • Treatment : Mice are treated with 14-Deoxy-11,12-didehydroandrographolide prior to OVA challenge.

  • Analysis :

    • Bronchoalveolar lavage (BAL) fluid is collected to measure total and differential cell counts (e.g., eosinophils) and levels of cytokines like IL-4, IL-5, and IL-13.

    • Serum is analyzed for OVA-specific IgE levels.

    • Lung tissues are processed for histology to assess eosinophilia, mucus production, and mast cell degranulation.

    • Airway hyper-responsiveness is measured.

    • Lung tissue homogenates are used for Western blot or EMSA to determine the nuclear translocation and DNA-binding activity of NF-κB p65.[5]

Signaling Pathways

14-Deoxy-11,12-didehydroandrographolide exerts its biological effects by modulating key signaling pathways.

NF-κB Signaling Pathway in Inflammation

A primary mechanism for the anti-inflammatory effects of 14-Deoxy-11,12-didehydroandrographolide is the inhibition of the NF-κB pathway.[5] In inflammatory conditions, such as allergic asthma, the transcription factor NF-κB is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory genes. This compound has been shown to block the nuclear translocation and DNA-binding activity of the p65 subunit of NF-κB.[5]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus TNFa Inflammatory Stimuli (e.g., TNF-α, OVA) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex IκBα-NF-κB Complex (Inactive) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_complex->IkB NFkB_complex->NFkB_p65_p50 Releases NFkB_complex->NFkB_p65_p50 ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Activates DDAP 14-Deoxy-11,12- didehydroandrographolide DDAP->NFkB_p65_p50 Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by 14-Deoxy-11,12-didehydroandrographolide.

Nrf2 and NLRP3 Signaling in Hepatoprotection

In the context of non-alcoholic steatohepatitis (NASH), 14-Deoxy-11,12-didehydroandrographolide has been shown to provide hepatoprotective effects by modulating antioxidant and anti-inflammatory pathways. It upregulates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a master regulator of the antioxidant response. Concurrently, it suppresses the NLRP3 (NOD-like receptor protein 3) inflammasome, which is involved in sensing cellular danger and initiating inflammatory responses, including the maturation of IL-1β.[8]

Hepatoprotection_Pathway DDAP 14-Deoxy-11,12- didehydroandrographolide Nrf2 Nrf2 Activation DDAP->Nrf2 Upregulates NLRP3 NLRP3 Inflammasome DDAP->NLRP3 Suppresses Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GPx, GR) Nrf2->Antioxidant_Enzymes Increases Liver_Injury Steatohepatitis & Liver Injury Antioxidant_Enzymes->Liver_Injury Reduces Oxidative Stress Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b IL-1β Maturation Caspase1->IL1b Promotes IL1b->Liver_Injury Induces Inflammation

Caption: Hepatoprotective mechanism via Nrf2 upregulation and NLRP3 inflammasome suppression.

Conclusion and Future Directions

The available evidence robustly supports the therapeutic potential of 14-Deoxy-11,12-didehydroandrographolide from Andrographis paniculata, highlighting its diverse pharmacological activities, often with a better safety profile than its more abundant counterpart, andrographolide. The detailed experimental protocols and an understanding of its effects on signaling pathways like NF-κB, Nrf2, and NLRP3 provide a solid foundation for drug development.

However, a significant gap in the literature is the lack of comparative studies on this compound from other Andrographis species. Future research should aim to:

  • Quantify 14-Deoxy-11,12-didehydroandrographolide in a wider range of Andrographis species.

  • Isolate the compound from these different species and conduct comparative bioactivity studies to determine if the botanical source influences its pharmacological profile.

  • Investigate the synergistic effects of 14-Deoxy-11,12-didehydroandrographolide with other phytochemicals present in different Andrographis species.

Addressing these research gaps will provide a more complete understanding of this promising natural product and could unveil new therapeutic opportunities.

References

Safety Operating Guide

Proper Disposal of 14-Deoxy-11,12-didehydroandrographiside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 14-Deoxy-11,12-didehydroandrographiside, a natural product isolated from Andrographis paniculata. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory chemical waste protocols to ensure a safe working environment and compliance with regulations.

Hazard Assessment and Safety Data

According to available safety data, this compound is not flammable, and no specific personal protective equipment is required for handling. However, it is designated as "slightly hazardous for water," and large quantities should not be allowed to enter ground water, water courses, or sewage systems. As a general best practice, all laboratory chemicals should be treated as potentially hazardous unless confirmed otherwise by a qualified safety professional.[1]

Parameter Information Citation
GHS Classification Not classified as a hazardous substance
Flammability Product is not flammable
Aquatic Toxicity Slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course or sewage system.
Personal Precautions No special measures required.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including pure compound, solutions, and contaminated materials, as chemical waste.[1]

  • Do not mix this waste with general laboratory trash or dispose of it down the sink.[2]

  • Segregate solid waste (e.g., leftover compound, contaminated weigh paper) from liquid waste (e.g., solutions in solvents).[3]

2. Waste Container Selection and Labeling:

  • Use appropriate, leak-proof containers for waste collection.[3][4] Plastic containers are often preferred for chemical waste.[4]

  • Ensure containers are compatible with the waste being collected. For solutions, ensure the container material is compatible with the solvent used.

  • Clearly label the waste container with the full chemical name: "this compound".[3] Also, include the name of the solvent if it is a liquid waste.

  • Indicate the date when waste is first added to the container.[1]

3. Waste Accumulation and Storage:

  • Store waste containers in a designated and properly marked satellite accumulation area within the laboratory.[4]

  • Keep waste containers securely closed at all times, except when adding waste.[4]

  • Store chemical waste away from heat sources and direct sunlight.[2]

4. Disposal of Empty Containers:

  • For containers that held the pure compound, if they are to be disposed of as regular trash, they must be "empty" according to regulatory definitions. This often requires triple rinsing with a suitable solvent.[5]

  • The rinsate from the triple rinse must be collected and disposed of as hazardous chemical waste.[5]

  • Before disposing of the empty container, deface or remove the original chemical label.[1]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal contractor for pickup and final disposal of the accumulated waste.[4]

  • Do not attempt to treat or dispose of the chemical waste through unauthorized methods like evaporation.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have waste 14-Deoxy-11,12- didehydroandrographiside? is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid chemical waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid chemical waste container (solvent compatible). is_solid->liquid_waste Liquid container_full Is the container full? solid_waste->container_full liquid_waste->container_full seal_container Seal the container securely. container_full->seal_container Yes store_waste Store in designated satellite accumulation area. container_full->store_waste No seal_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Waste properly managed. contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.